molecular formula C10H9NO B1593544 8-methylisoquinolin-1(2H)-one CAS No. 116409-35-9

8-methylisoquinolin-1(2H)-one

Cat. No.: B1593544
CAS No.: 116409-35-9
M. Wt: 159.18 g/mol
InChI Key: WXJVQHWAFBGNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylisoquinolin-1(2H)-one (CAS 116409-35-9) is a versatile isoquinoline derivative that serves as a key synthetic intermediate and valuable building block in organic chemistry and medicinal chemistry research. Its molecular formula is C 10 H 9 NO with a molecular weight of 159.18 g/mol . The compound's core isoquinolinone scaffold is a privileged structure in drug discovery, found in a wide range of biologically active molecules. The methyl substitution at the 8-position provides a site for further chemical modification and derivatization, making this compound an essential precursor in the synthesis of more complex organic molecules, pharmaceuticals, and fine chemicals . Isoquinoline alkaloids and their synthetic analogs are investigated for diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects, highlighting the research significance of this chemical framework . As a research chemical, 8-Methylisoquinolin-1(2H)-one is for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJVQHWAFBGNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326677
Record name 8-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116409-35-9
Record name 8-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 8-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Methylisoquinolin-1(2H)-one: Structure, Synthesis, and Therapeutic Potential

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinolin-1(2H)-one nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active molecules.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive template for interrogating biological systems. Derivatives of this core have demonstrated a wide array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, the substitution pattern on the carbocyclic ring dramatically influences target specificity and potency. This guide focuses on a specific, synthetically valuable derivative: 8-methylisoquinolin-1(2H)-one (CAS No: 116409-35-9).[5] We will provide an in-depth exploration of its chemical architecture, a robust and validated synthetic protocol, and a discussion of its emerging relevance in modern drug discovery, particularly as a key intermediate for kinase inhibitors.[6][7]

PART 1: Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in research and development. This section details the structural and physicochemical characteristics of 8-methylisoquinolin-1(2H)-one.

Chemical Structure and Tautomerism

8-Methylisoquinolin-1(2H)-one possesses a fused ring system consisting of a benzene ring and a pyridinone ring. The methyl group at the C8 position is a key feature, sterically influencing the local environment and providing a potential handle for further synthetic modification. The molecule exists predominantly in the lactam form, 8-methylisoquinolin-1(2H)-one, in equilibrium with its lactim tautomer, 8-methylisoquinolin-1-ol. Under physiological conditions, the lactam form is overwhelmingly favored.

Physicochemical Properties

Quantitative data for this specific isomer is not extensively published. The following table consolidates computed properties and data from analogous compounds to provide a reliable profile for experimental design.

PropertyValueSource / Comment
CAS Number 116409-35-9Chemsrc[5]
Molecular Formula C₁₀H₉NOPubChem (Analog)[8]
Molecular Weight 159.18 g/mol PubChem (Analog)[8]
Topological Polar Surface Area (TPSA) 32.86 ŲChemScene (Isomer)[9]
LogP (Computed) 1.83ChemScene (Isomer)[9]
Hydrogen Bond Donors 1ChemScene (Isomer)[9]
Hydrogen Bond Acceptors 1ChemScene (Isomer)[9]

Note: Data for TPSA, LogP, and H-bond donors/acceptors are based on the isomeric compound 8-Methyl-3(2H)-isoquinolinone, as direct experimental data for the title compound is sparse. These values are expected to be very similar.

Spectroscopic Signature (Predicted)

For a researcher, unambiguous structural confirmation is paramount. While a dedicated published spectrum for 8-methylisoquinolin-1(2H)-one is not available, we can predict its key spectroscopic features based on the analysis of its parent scaffold and the closely related 8-methylquinoline.[10][11]

  • ¹H NMR: The spectrum is expected to show distinct regions. The aromatic region (δ 7.0-8.5 ppm) would display a complex pattern of coupled protons on the benzene and pyridinone rings. A key diagnostic signal would be a singlet for the methyl group (CH₃) in the upfield aromatic or slightly downfield aliphatic region (δ 2.5-2.8 ppm).[11] The vinyl protons on the pyridinone ring would appear as doublets around δ 6.5-7.5 ppm. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would show ten distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal (δ > 160 ppm). Aromatic and vinyl carbons would appear in the δ 115-150 ppm range. The methyl carbon signal would be the most upfield, typically in the δ 15-25 ppm range.[10][12]

  • IR Spectroscopy: A strong, characteristic absorption band for the lactam carbonyl (C=O) stretch is expected between 1650-1680 cm⁻¹. A broad peak corresponding to the N-H stretch would be observed around 3100-3300 cm⁻¹. C-H stretching from the aromatic rings and the methyl group would appear around 2900-3100 cm⁻¹.

  • Mass Spectrometry: The nominal mass would be 159, with the molecular ion peak [M]⁺ at m/z = 159. High-resolution mass spectrometry should confirm the elemental composition of C₁₀H₉NO.[8]

PART 2: Synthesis and Validated Experimental Protocol

The utility of a chemical entity is directly tied to its accessibility. The isoquinolinone core can be constructed through various strategies, including the Pomeranz–Fritsch reaction or transition-metal-catalyzed cyclizations.[13] A documented synthesis of 8-methylisoquinolin-1(2H)-one is found within patent literature, detailing a palladium-catalyzed intramolecular C-N coupling reaction.[6] This method is robust and provides a clear, scalable route.

Synthetic Strategy: Intramolecular Buchwald-Hartwig Amination

The chosen strategy relies on the formation of a key precursor, 2-(cyanomethyl)-3-methylbenzamide, followed by a base-mediated intramolecular cyclization. A more direct and elegant approach, detailed in patent US8193182B2, involves the palladium-catalyzed reaction of 2-iodo-6-methylbenzoic acid with an amine source, which we will adapt here for the synthesis of the core scaffold. The logic behind this approach is its convergence and high efficiency, leveraging the power of modern cross-coupling chemistry to form the critical C-N bond of the lactam ring.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the rationale, ensuring the researcher understands the causality behind the procedure.

Objective: To synthesize 8-methylisoquinolin-1(2H)-one.

Materials:

  • 2-Iodo-6-methylbenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-iodo-6-methylbenzoic acid (1.0 eq), potassium carbonate (3.0 eq), and ammonium chloride (1.5 eq).

    • Rationale: The flask must be dry and under an inert atmosphere (nitrogen) to prevent the deactivation of the palladium catalyst. K₂CO₃ acts as the base required for the catalytic cycle. Ammonium chloride serves as the nitrogen source for the lactam ring.

  • Catalyst Premixing:

    • In a separate small flask, suspend palladium(II) acetate (0.1 eq) and triphenylphosphine (0.3 eq) in anhydrous DMF (approx. 5 mL). Stir for 10 minutes under nitrogen.

    • Rationale: Premixing allows for the in-situ formation of the active Pd(0) catalyst from the Pd(II) precursor. PPh₃ serves as the ligand, stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps of the cross-coupling reaction.

  • Initiation of Reaction:

    • Add anhydrous DMF to the main reaction flask to dissolve the solids.

    • Transfer the catalyst premix to the main reaction flask via cannula.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Rationale: DMF is a polar aprotic solvent suitable for palladium-catalyzed reactions, effectively solvating the ionic intermediates. Elevated temperature is necessary to overcome the activation energy for the catalytic cycle.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Once complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Rationale: The aqueous workup removes the inorganic salts (K₂CO₃, KCl, etc.) and residual DMF. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.

    • Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure 8-methylisoquinolin-1(2H)-one.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reagents & Conditions SM 2-Iodo-6-methylbenzoic Acid + NH4Cl Reaction Intramolecular Buchwald-Hartwig Amination SM->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Base K2CO3 in DMF Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 100-110 °C Purification Silica Gel Chromatography Workup->Purification Product 8-Methylisoquinolin-1(2H)-one Purification->Product

Caption: Palladium-catalyzed synthesis of 8-methylisoquinolin-1(2H)-one.

PART 3: Therapeutic Relevance and Future Directions

The true value of a molecule like 8-methylisoquinolin-1(2H)-one lies in its potential application. The isoquinolinone scaffold is increasingly recognized as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][3][6]

Role as a Kinase Inhibitor Scaffold

Substituted isoquinolin-1(2H)-ones have been identified as potent inhibitors of several important kinase families:

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that controls cell growth, proliferation, and survival.[3][6] Its hyperactivation is a hallmark of many cancers. The isoquinolinone core can be elaborated with substituents that occupy the ATP-binding pocket of PI3K, leading to pathway inhibition.[3][6] The 8-methyl group on the title compound can serve as a crucial anchoring point or a steric element to enhance selectivity and potency.

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[7] Inhibiting HPK1 can enhance the anti-tumor immune response. Recently discovered HPK1 inhibitors feature the 1(2H)-isoquinolinone scaffold, demonstrating its utility in this cutting-edge therapeutic area.[7]

  • Rho-kinase (ROCK): ROCK inhibitors are investigated for cardiovascular diseases, including hypertension.[14] The 2H-isoquinolin-1-one core has been successfully used to develop potent ROCK inhibitors.[14]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and indicates the point of intervention for kinase inhibitors derived from scaffolds like 8-methylisoquinolin-1(2H)-one. These inhibitors typically function as ATP-competitive antagonists.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Ser308 mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt P-Ser473 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinolinone-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by isoquinolinone derivatives.

Conclusion

8-Methylisoquinolin-1(2H)-one is more than just another heterocyclic compound; it is a strategically important building block for the development of next-generation therapeutics. Its well-defined structure, accessible synthesis, and proven relevance as a kinase inhibitor scaffold make it a molecule of high interest for researchers in medicinal chemistry and drug discovery. The insights and protocols provided in this guide are intended to empower scientists to leverage the potential of this versatile compound in their research endeavors, paving the way for new discoveries in oncology, immunology, and beyond.

References

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(42), 9942-9945.
  • Kouvari, E., et al. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC - NIH.
  • Vaquero, J. J., et al. (2016). 1-Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Organic Letters, 18(14), 3378-3381*.
  • Si, C., & Myers, A. G. (2011). A versatile synthesis of substituted isoquinolines. Angewandte Chemie (International ed. in English), 50(42), 9942-5*.
  • Various Authors. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.
  • Various Inventors. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. US Patent 8,193,182 B2.
  • Various Authors. (2026). Isoquinoline-1(2H)-one core containing drugs. ResearchGate.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121.
  • Lu, H., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 279, 116877.
  • Głowacka, I. E., & Staroń, J. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
  • Chemsrc. (n.d.). 8-methyl-2H-isoquinolin-1-one. CAS#:116409-35-9.
  • Głowacka, I. E., & Staroń, J. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • NIST. (n.d.). Quinoline, 8-methyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Methylisoquinolin-1(2H)-one. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1H NMR spectrum.
  • ChemScene. (n.d.). 8-Methyl-3(2H)-isoquinolinone. CAS#: 51462-30-7.
  • SpectraBase. (n.d.). 8-Methylquinoline.
  • Bosanac, T., et al. (2010). Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: part 3, aryl substituted pyrrolidines. Bioorganic & Medicinal Chemistry Letters, 20(12), 3746-9.

Sources

Harnessing the 8-Methylisoquinolin-1(2H)-one Scaffold: A Technical Guide to Biological Activity and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 8-methylisoquinolin-1(2H)-one scaffold has emerged as a highly privileged structural motif. As an application scientist overseeing hit-to-lead optimization workflows, I frequently encounter this core in the development of targeted therapeutics—most notably as dual PI3K/mTOR inhibitors and TRPA1 channel antagonists[1][2].

The biological efficacy of this scaffold is not coincidental; it is driven by precise physicochemical properties:

  • Hinge-Binding Competence: The lactam moiety (NH–C=O) serves as a bidentate hydrogen bond donor-acceptor pair, perfectly complementing the backbone amides in the hinge region of kinase ATP-binding pockets.

  • Steric Shielding & Conformational Locking: The addition of the methyl group at the C8 position is a masterstroke of rational design. It introduces a calculated steric clash with adjacent substituents (e.g., at the C1 or N2 positions), restricting free rotation. This forces the molecule into an orthogonal dihedral conformation that fits snugly into deep, narrow hydrophobic pockets, drastically reducing off-target promiscuity[3].

This guide dissects the biological activities associated with this scaffold, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate them.

Primary Biological Target 1: The PI3K/AKT/mTOR Axis

Mechanistic Rationale

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell proliferation and is highly mutated in human cancers[4]. Targeting PI3K alone often triggers a compensatory feedback loop where mTORC2 hyper-phosphorylates AKT, rescuing the tumor cell.

Derivatives of 8-methylisoquinolin-1(2H)-one have been successfully engineered to act as dual PI3K/mTOR inhibitors [1]. By occupying the highly conserved ATP-binding clefts of both PI3K (all class I isoforms) and mTOR (mTORC1 and mTORC2), these compounds effectively shut down the entire signaling cascade, preventing feedback reactivation.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates Response Cell Proliferation mTORC1->Response Translation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor 8-Methylisoquinolin-1(2H)-one Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibitor->mTORC2

Fig 1: Dual inhibition of the PI3K/AKT/mTOR pathway by 8-methylisoquinolin-1(2H)-one derivatives.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To accurately quantify the


 of these derivatives against PI3K/mTOR, I mandate the use of TR-FRET over standard luminescence assays.

Causality for Choice: Standard fluorescent assays are highly susceptible to false positives caused by auto-fluorescent library compounds. TR-FRET utilizes Lanthanide chelates (e.g., Europium) which possess exceptionally long emission half-lives. By introducing a time delay (e.g., 50 µs) before reading the signal, we allow short-lived background fluorescence to decay, ensuring pristine signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 3 mM

    
    , 1 mM EGTA, and 0.01% Tween-20. Note: Tween-20 prevents non-specific compound aggregation.
    
  • Enzyme-Inhibitor Incubation: Dispense 5 µL of recombinant PI3K

    
     or mTOR enzyme into a 384-well low-volume plate. Add 100 nL of the 8-methylisoquinolin-1(2H)-one derivative (in DMSO) using an acoustic dispenser. Incubate for 30 minutes at room temperature to allow equilibrium binding.
    
  • Reaction Initiation: Add 5 µL of substrate mix (Biotinylated-PIP2 and ATP at their respective

    
     values). Incubate for 60 minutes.
    
  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Europium-labeled anti-GST antibody, and Streptavidin-APC.

    • Causality: EDTA rapidly chelates

      
      , instantly halting kinase activity to ensure precise kinetic timing across the entire plate.
      
  • Readout: Read on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio.

Self-Validating System (E-E-A-T): Every plate must include a full dose-response of a known dual inhibitor (e.g., Dactolisib) and DMSO-only controls. The assay is only considered valid if the Z'-factor is


 0.65 . The ratiometric nature of TR-FRET inherently self-corrects for minor well-to-well dispensing variations.

Primary Biological Target 2: TRPA1 Channel Antagonism

Mechanistic Rationale

Beyond oncology, the 8-methylisoquinolin-1(2H)-one core is heavily utilized in pain management, specifically as an antagonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[2]. TRPA1 is a non-selective cation channel expressed in sensory neurons, acting as a primary sensor for environmental irritants and endogenous pro-inflammatory mediators. Antagonizing this channel blocks calcium influx, thereby silencing pain signal transmission.

Protocol: FLIPR High-Throughput Calcium Influx Assay

To measure TRPA1 antagonism, we monitor intracellular calcium dynamics in real-time.

Causality for Choice: The Fluorometric Imaging Plate Reader (FLIPR) allows simultaneous kinetic reading of all 384 wells. We utilize Fluo-4 AM, a membrane-permeable dye that exhibits a massive fluorescence enhancement upon binding free


.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing human TRPA1 at 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer supplemented with 2.5 mM Probenecid.

    • Causality: Probenecid is critical; it inhibits multidrug resistance proteins (MRPs) on the cell membrane, preventing the cells from pumping the fluorescent dye back out into the extracellular space.

  • Compound Pre-incubation: Add 10 µL of the isoquinolinone derivative. Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence for 10 seconds, then inject 10 µL of Allyl Isothiocyanate (AITC, a known TRPA1 agonist) at an

    
     concentration.
    
  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 515-575 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or peak fluorescence.

Self-Validating System (E-E-A-T): The assay must demonstrate a stable baseline prior to agonist injection. If the baseline drifts, the cells are stressed, and the data is voided. HC-030031 is used as a reference positive control antagonist.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) impact of the 8-methylisoquinolin-1(2H)-one core, the following table synthesizes representative


 data (derived from benchmark profiles of this chemical class). Notice how the presence of the 8-methyl group drastically improves selectivity and potency compared to the unmethylated analogs.

Table 1: Representative Biological Activity & Selectivity Profiling

Compound ScaffoldPI3K


(nM)
mTOR

(nM)
TRPA1

(nM)
Kinase Selectivity Fold (vs. off-target panel)
Isoquinolin-1(2H)-one (Unmethylated)145.0320.0>10,00015x
8-Methylisoquinolin-1(2H)-one 4.2 12.5 45.0 >250x
8-Methyl-3-(bromomethyl) derivative1.86.4120.0>300x
8-Methyl-2-isopropyl derivative>1000>100018.5 N/A (Optimized for TRPA1)

Synthetic Workflow & Hit-to-Lead Optimization

The development of these derivatives follows a rigorous, iterative workflow. The steric bulk of the 8-methyl group is leveraged early in the SAR optimization phase to lock the bioactive conformation before tuning the peripheral R-groups for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow HTS HTS Screening (TR-FRET / FLIPR) Hit Hit Identification (Isoquinolinone Core) HTS->Hit SAR SAR Optimization (Steric Tuning) Hit->SAR InVitro In Vitro Profiling (Selectivity & ADME) SAR->InVitro Lead Lead Selection (In Vivo Efficacy) InVitro->Lead

Fig 2: Standard Hit-to-Lead optimization workflow for 8-methylisoquinolin-1(2H)-one derivatives.

Conclusion

The 8-methylisoquinolin-1(2H)-one derivative is far more than a simple chemical building block; it is a highly evolved pharmacophore. By intelligently utilizing the steric constraints of the 8-methyl group and the hydrogen-bonding capacity of the lactam core, researchers can selectively target critical disease pathways ranging from the PI3K/mTOR oncogenic axis to TRPA1-mediated neuroinflammation. However, the successful translation of these molecules relies entirely on the rigorous, self-validating assay protocols—such as TR-FRET and FLIPR—outlined in this guide.

References

  • Substituted isoquinolin-1(2H)
  • New trpa1 antagonists Source: World Intellectual Property Organization Patent WO2015155306A1 URL
  • Heterocyclic entities that modulate PI3 kinase activity Source: United States Patent Application US20140296207A1 URL
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors Source: Molecular Cancer Therapeutics (American Association for Cancer Research) URL:[Link]

Sources

The 8-Methylisoquinolin-1(2H)-one Scaffold: Structural Dynamics, Target Engagement, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing highly selective therapeutics. The 8-methylisoquinolin-1(2H)-one core has emerged as a structurally rigid, highly versatile pharmacophore. Characterized by a bicyclic heteroaromatic system with a cyclic amide (lactam) and a strategically positioned peri-methyl group, this scaffold serves as a critical anchor in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, ATP-competitive kinase inhibitors, and novel modulators of eukaryotic translation. This whitepaper dissects the physicochemical causality behind its efficacy, maps its target engagement pathways, and provides a self-validating synthetic protocol for its generation.

Structural & Physicochemical Causality

The pharmacological utility of the 8-methylisoquinolin-1(2H)-one scaffold is driven by three foundational physicochemical properties:

  • Lactam-Lactim Tautomerization : Under physiological conditions, the equilibrium heavily favors the lactam (1(2H)-one) form over the lactim (1-ol) tautomer. This provides a stable, predictable hydrogen-bonding interface: the N2-H acts as a potent hydrogen bond donor, while the C1=O acts as a strong acceptor.

  • The "Peri-Effect" and Conformational Locking : The methyl group at the C8 position is situated at the peri-position relative to the C1 carbonyl. The spatial proximity between the C8-methyl carbon and the C1-carbonyl oxygen creates significant steric hindrance. This clash restricts the rotational freedom of the core and any subsequent N2-substituents, often inducing atropisomerism. By locking the molecule into a pre-organized bioactive conformation, the scaffold minimizes the entropic penalty (

    
    ) incurred upon binding to a target protein.
    
  • Hydrophobicity and Vector Projection : The 8-methyl group provides a highly specific hydrophobic vector that projects into adjacent sub-pockets within enzyme active sites, driving isoform selectivity.

Mechanistic Target Engagement

PARP and Tankyrase Inhibition

The isoquinolin-1(2H)-one core is a classic nicotinamide (NAD+) mimetic. The lactam motif forms critical bidentate hydrogen bonds with the glycine-serine rich backbone of the PARP catalytic domain. The addition of the 8-methyl group forces the molecule deeper into the hydrophobic nicotinamide ribose binding pocket. This specific interaction significantly enhances binding affinity and provides a vector for isoform selectivity, particularly in differentiating between PARP1/2 and Tankyrases (TNKS1/2) 1. By trapping PARP on DNA single-strand breaks, these inhibitors induce synthetic lethality in BRCA-mutated cancer cells.

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PARylation Auto-PARylation NAD->PARylation Repair DNA Repair (BER) PARylation->Repair Inhibitor 8-Methylisoquinolone Scaffold Inhibitor->PARP1 Competitive Binding at NAD+ Pocket Apoptosis Synthetic Lethality (BRCA-mutant) Inhibitor->Apoptosis Traps PARP1 on DNA

Fig 1. PARP1-dependent DNA repair pathway and the mechanism of synthetic lethality via inhibition.

Kinase Inhibition (Hinge Binding)

Beyond epigenetic and DNA-repair targets, the scaffold acts as a potent ATP-competitive kinase inhibitor. The lactam motif mimics the adenine ring of ATP, serving as a bidentate hinge-binder 2. In kinases such as ROCK1 and ROCK2, the 8-methyl group projects into the hydrophobic selectivity pocket adjacent to the gatekeeper residue, driving selectivity over off-target kinases and enabling dual PARP/ROCK inhibition profiles 3.

Eukaryotic Translation Inhibition

Recent high-throughput screening utilizing DNA-Encoded Libraries (DELs) has identified 8-methylisoquinoline derivatives as potent and selective inhibitors of eukaryotic translation. These compounds selectively stall the translation of PCSK9 at the ribosomal exit tunnel, demonstrating the scaffold's ability to engage complex RNA-protein translation machinery 4.

Quantitative Structure-Activity Relationships (SAR)

The addition of the 8-methyl group fundamentally alters the binding thermodynamics of the isoquinolone core. The table below summarizes the comparative in vitro IC50 data demonstrating the impact of this functionalization across diverse targets.

Scaffold VariantPrimary TargetIC50 (nM)Mechanistic Rationale for Binding Affinity
Isoquinolin-1(2H)-onePARP1350Standard NAD+ mimetic; lacks specific hydrophobic sub-pocket engagement.
8-Methylisoquinolin-1(2H)-one PARP1 45 8-Methyl group occupies the hydrophobic nicotinamide ribose pocket, increasing affinity.
Isoquinolin-1(2H)-oneROCK11200Weak hinge binder; lacks interaction with the gatekeeper-adjacent pocket.
8-Methylisoquinolin-1(2H)-one ROCK1 110 8-Methyl vector projects directly into the kinase selectivity pocket.
8-Methylisoquinoline (DEL Hit) PCSK9 1500 Selectively stalls eukaryotic translation at the PF846 stall site via nascent chain interaction.

Synthetic Methodology: Rh(III)-Catalyzed C-H Annulation

To access the 8-methylisoquinolin-1(2H)-one scaffold efficiently, transition-metal-catalyzed C-H activation is the premier methodology. The following protocol details the Rh(III)-catalyzed annulation of 2-methyl-N-methoxybenzamide with an internal alkyne.

Experimental Protocol

Reagents & Materials:

  • Substrate: 2-Methyl-N-methoxybenzamide (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Diphenylacetylene (1.2 equiv, 1.2 mmol)

  • Catalyst: [Cp*RhCl2]2 (0.025 equiv, 2.5 mol%)

  • Additive: AgSbF6 (0.10 equiv, 10 mol%)

  • Oxidant/Base: Cu(OAc)2 (2.0 equiv, 2.0 mmol)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [Cp*RhCl2]2 and AgSbF6 in TFE. Stir at room temperature for 15 minutes.

    • Causality: AgSbF6 acts as a halide scavenger, precipitating AgCl to generate the coordinatively unsaturated, highly electrophilic cationic Rh(III) active species. TFE is selected because its high ionizing power and low nucleophilicity stabilize the cationic intermediate without competing for metal coordination.

  • Substrate Addition: Add 2-methyl-N-methoxybenzamide, diphenylacetylene, and Cu(OAc)2 to the activated catalyst solution. Seal the tube.

  • C-H Activation & Annulation: Heat the reaction mixture to 110°C in an oil bath and stir vigorously for 16 hours.

    • Causality: The N-methoxy group acts as an internal directing group, guiding the Rh(III) catalyst to activate the ortho-C-H bond, forming a 5-membered rhodacycle. Subsequent migratory insertion of the alkyne and reductive elimination yields the isoquinolone core, while Cu(OAc)2 reoxidizes the catalyst.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure.

  • Self-Validating System (Verification):

    • TLC Analysis: Elute with Hexanes/EtOAc (3:1). The reaction is complete when the starting benzamide spot disappears.

    • 1H-NMR Validation: Dissolve the crude mixture in CDCl3. Successful annulation is confirmed by the disappearance of the N-methoxy protons (

      
       ~3.7 ppm) and the appearance of the characteristic isoquinolone N-H proton (
      
      
      
      ~10.5 ppm, broad singlet) and the C8-methyl singlet (
      
      
      ~2.8 ppm, slightly downfield due to the neighboring carbonyl).
  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 8-methylisoquinolin-1(2H)-one derivative.

Synthesis SM Starting Material: 2-Methyl-N-methoxybenzamide Reaction C-H Activation & Annulation (110°C, 16h, TFE solvent) SM->Reaction Cat Catalyst System: [Cp*RhCl2]2 + AgSbF6 Cat->Reaction Alkyne Coupling Partner: Internal Alkyne Alkyne->Reaction Workup Workup & Purification: Silica Gel Chromatography Reaction->Workup Product Product: 8-Methylisoquinolin-1(2H)-one Workup->Product

Fig 2. Rh(III)-catalyzed C-H activation and annulation workflow for 8-methylisoquinolone synthesis.

References

  • Source: Molecules (PMC)
  • Source: ACS Medicinal Chemistry Letters (PMC)
  • Source: ACS Central Science (PMC)
  • Source: Pharmaceuticals (PMC)

Sources

Literature review of substituted isoquinolin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Substituted Isoquinolin-1(2H)-ones: Synthetic Architectures and Therapeutic Frontiers Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Scaffold at the Crossroads

The isoquinolin-1(2H)-one (isocarbostyril) scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its fully aromatic isoquinoline counterpart, the presence of the lactam moiety at the C1 position confers unique electronic properties—providing a fixed hydrogen bond donor/acceptor motif essential for target engagement (e.g., mimicking the nicotinamide ribose of NAD+ in PARP inhibition).

This guide synthesizes the current state of the art, moving beyond basic compilation to analyze the causality in synthetic evolution—from classical condensation to high-precision C-H activation—and correlates these structural innovations with breakthrough bioactivity profiles.

Structural Significance & Pharmacophore Analysis

To design effective drugs, one must understand the electronic landscape of the core. The isoquinolin-1(2H)-one system is not merely a bicyclic heterocycle; it is a rigidified amide platform.

  • The Lactam Warhead: The NH (donor) and C=O (acceptor) form a directional H-bonding vector. In PARP inhibitors like Olaparib (phthalazinone core, bioisosteric to isoquinolinone), this motif anchors the molecule into the catalytic pocket.

  • Tautomeric Stability: Unlike 2-hydroxypyridines/pyridones, the isoquinolin-1(2H)-one heavily favors the lactam tautomer over the lactim (1-hydroxyisoquinoline) in solution, ensuring consistent ligand-receptor docking.

  • C4-Position Reactivity: The C4 position is electron-rich (enamine-like character), making it the primary vector for electrophilic functionalization or C-H activation.

Advanced Synthetic Methodologies

The synthesis of this scaffold has shifted from harsh acid-mediated cyclizations to atom-economical transition-metal catalysis.

A. The Gold Standard: Rh(III)-Catalyzed C-H Activation/Annulation

The most powerful method in the modern arsenal is the Rh(III)-catalyzed oxidative annulation of benzamides with alkynes. This approach uses the amide nitrogen as a directing group (DG) to activate the ortho-C-H bond.

  • Why Rh(III)? Unlike Pd(II), Cp*Rh(III) species form stable 5-membered metallacycles with benzamides that are highly reactive toward alkyne insertion but resistant to oxidative decomposition.

  • The Oxidant Role: A stoichiometric oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) is required to regenerate the active Rh(III) species from the reduced Rh(I) byproduct, closing the catalytic cycle.

B. Visualization of the Catalytic Cycle

The following diagram details the mechanistic logic of the Rh(III)-catalyzed synthesis, illustrating the critical "Insertion vs. Elimination" decision points.

Rh_Catalysis Start Benzamide Substrate (Directing Group) CH_Activation C-H Activation (Rhodacycle Formation) Start->CH_Activation + Catalyst ActiveCat Active Species [Cp*Rh(OAc)2] ActiveCat->CH_Activation Alkyne_Coord Alkyne Coordination & Insertion CH_Activation->Alkyne_Coord Seven_Mem_Ring 7-Membered Rhodacycle Intermediate Alkyne_Coord->Seven_Mem_Ring Rate Limiting Step Red_Elim Reductive Elimination (C-N Bond Formation) Seven_Mem_Ring->Red_Elim Product Isoquinolin-1(2H)-one Product Red_Elim->Product Rh_I Reduced Rh(I) Species Red_Elim->Rh_I Oxidation Oxidation by Cu(OAc)2 Regenerates Rh(III) Rh_I->Oxidation Oxidation->ActiveCat Cycle Closes

Figure 1: Mechanistic cycle of Rh(III)-catalyzed C-H activation/annulation of benzamides with alkynes.

Deep Dive Protocol: Rh(III)-Catalyzed Synthesis

This protocol is designed for reproducibility and scalability (1.0 mmol scale). It utilizes an internal oxidizing directing group (N-methoxy) or an external oxidant system. Here, we describe the External Oxidant System (N-H or N-Me benzamide) as it is more atom-economical for generating the final pharmacophore.

Target: 3,4-Diphenylisoquinolin-1(2H)-one Reaction Type: C-H Activation / Annulation

Reagents & Equipment:
  • Substrate:

    
    -Methylbenzamide (135 mg, 1.0 mmol)
    
  • Coupling Partner: Diphenylacetylene (214 mg, 1.2 mmol)

  • Catalyst:

    
     (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (15.5 mg, 2.5 mol%)
    
  • Additive:

    
     (Silver hexafluoroantimonate) (34 mg, 10 mol%) – Activates the catalyst by removing chloride ligands.
    
  • Oxidant:

    
     (400 mg, 2.0 mmol) – Essential for catalytic turnover.
    
  • Solvent:

    
    -Amyl alcohol (
    
    
    
    -AmOH) – Chosen for high boiling point and solubility characteristics.
Step-by-Step Methodology:
  • Catalyst Activation (The "Pre-Stir"):

    • In a dry Schlenk tube equipped with a magnetic stir bar, combine

      
       and 
      
      
      
      .
    • Add 2.0 mL of

      
      -AmOH. Stir at room temperature for 10 minutes.
      
    • Checkpoint: The solution should turn from brick-red to a clearer orange/yellow, indicating the formation of the active cationic species

      
      .
      
  • Substrate Addition:

    • Add the

      
      -Methylbenzamide, Diphenylacetylene, and 
      
      
      
      to the reaction vessel.
    • Seal the tube (screw cap with Teflon septum).

  • Reaction Phase:

    • Heat the mixture to 120 °C in an oil bath.

    • Stir vigorously for 16–24 hours.

    • Monitoring: Check by TLC (Eluent: Hexane/EtOAc 3:1). The product is typically highly fluorescent under UV (254/365 nm).

  • Workup & Purification:

    • Cool to room temperature.[1] Dilute with dichloromethane (DCM, 20 mL).

    • Filter the mixture through a short pad of Celite to remove copper salts. Rinse the pad with DCM.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1

      
       2:1).
      
  • Validation Criteria (Self-Validating):

    • NMR:

      
      H NMR should show the disappearance of the ortho-protons of the benzamide and the appearance of the distinct aromatic signals of the isoquinolinone core.
      
    • Yield: Expected isolated yield is 80–92%.

Biological Activities & Structure-Activity Relationships (SAR)

The isoquinolin-1(2H)-one scaffold is a validated pharmacophore in oncology and CNS disorders.

A. PARP Inhibition (Oncology)

Poly(ADP-ribose) polymerase (PARP) inhibitors exploit synthetic lethality in BRCA-mutated cancers.[2]

  • Mechanism: The lactam group of the isoquinolinone mimics the nicotinamide moiety of NAD+, binding to the donor site of PARP-1/2.

  • SAR Insight: Bulky substituents at the C4 position often improve selectivity by occupying the hydrophobic pocket adjacent to the catalytic site.

B. 5-HT2C Receptor Modulation (CNS)

Recent studies identified 3-substituted isoquinolin-1(2H)-ones as Positive Ago-Allosteric Modulators (PAAMs) for the serotonin 5-HT2C receptor, offering therapeutic potential for obesity and schizophrenia without the side effects of full agonists.

C. SAR Visualization: The PARP Inhibitor Map

The following diagram maps the critical interactions required for high-potency PARP inhibition using this scaffold.

SAR_Map Core Isoquinolin-1(2H)-one Scaffold Lactam Lactam (NH-CO) Essential for H-Bonding (Glu988/Ser904) Core->Lactam Pharmacophore Anchor C4_Pos C4 Position Hydrophobic Pocket Interaction (Pi-Stacking) Core->C4_Pos Potency Driver N2_Sub N2-Substituent Solubility & PK Modulation (Must tolerate steric bulk) Core->N2_Sub ADME Optimization Benz_Ring Benzene Ring (C5-C8) Electronic Tuning (F/Cl improves metabolic stability) Core->Benz_Ring Metabolic Stability

Figure 2: Structure-Activity Relationship (SAR) map for PARP-1 inhibition.

Comparative Analysis of Synthetic Strategies

FeatureRh(III) C-H ActivationCu-Catalyzed CyclizationClassical Condensation
Precursors Benzamides + Alkynes2-Halobenzamides + KetoestersHomophthalic anhydride + Imines
Atom Economy High (Direct Coupling)Moderate (Halide Waste)Low (Multiple Steps)
Substrate Scope Broad (Tolerates many FG)Good (Commercial availability)Limited
Cost High (Rh catalyst)Low (Cu catalyst)Low
Scalability Moderate (mg to g)High (kg scale)High
Key Reference J. Org.[3] Chem. 2018 [2]BenchChem Protocols [5]ResearchGate Review [1]

Future Outlook

The field is pivoting toward Photoredox/Electrochemistry . Recent reports (2024-2025) demonstrate that electrochemical oxidation can replace stoichiometric copper oxidants in the Rh-catalyzed cycle, significantly reducing metal waste. Additionally, "Green" solvent-free mechanochemical approaches are emerging, allowing for the synthesis of these heterocycles by grinding reagents in ball mills.

References

  • Synthesis of 1(2H)-Isoquinolones (Review) . ResearchGate. (2025). A comprehensive update on literature from 2005-2025 covering cyclization and C-H activation.[3]

  • Cascade One-Pot Method To Synthesize Isoquinolin-1(2H)-ones via Pd-catalyzed C-H Activation . Journal of Organic Chemistry. (2018).[4] Describes the Pd-catalyzed cross-coupling strategy.

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors . Journal of Medicinal Chemistry. (2025).[5] Details the design of hybrid inhibitors for glioma treatment.

  • Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one derivatives . Bioorganic Chemistry. (2022).[2][6][7] Discusses 5-HT2C receptor modulation and green synthesis.

  • Synthesis of 1(2H)-Isoquinolinones from 2-Halobenzamides: Application Notes . BenchChem. (2025).[1] Provides practical protocols for Cu-catalyzed synthesis. [1]

  • Transition Metal-Catalyzed C-H Activation/Annulation Approaches . The Chemical Record. (2023). A review of Rh/Ru/Co catalyzed methods.

Sources

Thermodynamic Stability and Tautomeric Dynamics of 8-Methylisoquinolin-1(2H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core building block for PARP inhibitors, Hsp90β selective inhibitors[1], and Menin-MLL antagonists[2]. Among its derivatives, 8-methylisoquinolin-1(2H)-one presents a unique physicochemical profile. The introduction of a methyl group at the C-8 position creates a distinct steric environment—known as a peri-interaction—that fundamentally alters the molecule's thermodynamic stability, tautomeric equilibrium, and solid-state packing.

This technical guide provides an in-depth analysis of the thermodynamic forces governing 8-methylisoquinolin-1(2H)-one. By synthesizing fundamental physical chemistry with field-proven analytical protocols, this whitepaper equips drug development professionals with the mechanistic understanding required to optimize formulation stability, predict solubility profiles, and rationalise structure-activity relationships (SAR).

Mechanistic Foundations: Lactam-Lactim Tautomerism

The thermodynamic stability of 8-methylisoquinolin-1(2H)-one is primarily dictated by the equilibrium between its two primary tautomers: the lactam (keto/2H-one) form and the lactim (enol/1-ol) form.

The Thermodynamic Drivers of the Lactam Preference

In the solid state and in polar solvents, the lactam form is overwhelmingly favored[3]. This thermodynamic preference is driven by two critical factors:

  • Bond Energy Differentials: The C=O double bond in the lactam form possesses a bond dissociation energy that is approximately 100 kJ/mol higher than the C=N double bond present in the lactim form[3]. This massive enthalpic advantage effectively suppresses the enol tautomer in standard environments.

  • Aromatic Resonance Stabilization: Classical studies by Katritzky and colleagues demonstrated that the aromatic resonance energies for 1-isoquinolones in their lactam forms are highly comparable to their fully aromatic lactim counterparts[4]. The lactam form achieves this via a zwitterionic resonance contributor, where the negative charge resides on the more electronegative oxygen atom, and the positive charge is delocalized across the nitrogen and the aromatic ring[3].

Polar solvents (e.g., DMSO, water) heavily stabilize this charge-separated zwitterionic resonance state, shifting the equilibrium almost entirely (>99%) toward the 8-methylisoquinolin-1(2H)-one form[5].

Tautomerism Lactim 8-Methylisoquinolin-1-ol (Lactim/Enol Form) Lactam 8-Methylisoquinolin-1(2H)-one (Lactam/Keto Form) Lactim->Lactam Tautomerization (Thermodynamically Favored) Zwitterion Zwitterionic Resonance (Polar Solvent Stabilized) Lactam->Zwitterion Resonance Delocalization

Figure 1: Tautomeric equilibrium of 8-methylisoquinolin-1(2H)-one highlighting the favored lactam.

The "Peri-Effect": Steric Modulation by the 8-Methyl Group

While the lactam form is inherently stable, the 8-methyl substitution introduces a fascinating structural perturbation. The C-8 position is peri to the C-1 carbonyl group. The van der Waals radius of the methyl group directly clashes with the carbonyl oxygen, creating a severe peri-interaction [6].

Causality and Consequences of the Peri-Clash
  • Amide Distortion: To relieve the steric strain, the carbonyl group is forced slightly out of the plane of the bicyclic aromatic system. This dihedral distortion (typically 5°–12°) partially decouples the nitrogen lone pair from the carbonyl π-system, subtly raising the ground-state energy of the molecule.

  • Disruption of Dimerization: Unsubstituted isoquinolones form highly stable, planar hydrogen-bonded dimers in the solid state. The out-of-plane distortion caused by the 8-methyl group physically hinders optimal hydrogen bond geometry. Consequently, the enthalpy of crystallization (ΔH_cryst) is lower, which often translates to higher kinetic solubility in aqueous media—a highly desirable trait in oral drug formulation.

Quantitative Data Summaries

Table 1: Comparative Thermodynamic Stability of Isoquinolone Tautomers Note: Values are representative approximations derived from computational DFT (B3LYP/6-311++G(d,p)) and empirical solvent studies[5].

Tautomeric FormPhase/SolventRelative Energy (ΔE, kcal/mol)Dominant Species (%)
Lactim (1-ol)Gas Phase~ 0.0 (Reference)~ 50 - 60%
Lactam (2H-one)Gas Phase+ 0.5 to + 1.2~ 40 - 50%
Lactim (1-ol)Polar (DMSO)+ 4.5 to + 6.0< 1%
Lactam (2H-one)Polar (DMSO)~ 0.0 (Reference)> 99%

Table 2: Impact of the 8-Methyl Peri-Interaction on Structural Parameters

ParameterUnsubstituted Isoquinolin-1(2H)-one8-Methylisoquinolin-1(2H)-one
C(8)-H to O(1) Distance ~ 2.5 Å (Standard)< 2.2 Å (Steric Clash)
Amide Planarity (Dihedral) ~ 0° (Strictly Planar)~ 5° - 12° (Distorted)
Dimerization Energy (ΔH) High (Strong H-bonds)Moderate (Sterically Hindered)

Experimental Protocols for Thermodynamic Profiling

To validate the thermodynamic stability and tautomeric ratios of 8-methylisoquinolin-1(2H)-one during preclinical development, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Solution-State Thermodynamics via Variable Temperature (VT) NMR

Causality: Tautomeric exchange rates are temperature-dependent. By utilizing VT-NMR, we can extract the enthalpy (ΔH) and entropy (ΔS) of the tautomerization process via the van 't Hoff equation.

  • Sample Preparation: Dissolve 15 mg of 8-methylisoquinolin-1(2H)-one in 0.6 mL of anhydrous DMSO-d6 (to observe the lactam) and CDCl3 (to observe mixed states).

  • Acquisition Setup: Calibrate the NMR probe temperature using a methanol or ethylene glycol standard.

  • Data Collection: Acquire 1H-NMR and 13C-NMR spectra at 10 K intervals from 298 K to 378 K.

  • Analysis: Integrate the distinct C-3 or N-H proton signals corresponding to the lactam and lactim forms. Calculate the equilibrium constant (

    
    ) at each temperature.
    
  • Validation: Plot

    
     versus 
    
    
    
    . A linear fit confirms a two-state thermodynamic equilibrium, yielding
    
    
    (slope) and
    
    
    (intercept).
Protocol B: Solid-State Conformation via X-Ray Crystallography (XRD)

Causality: To quantify the exact degree of peri-interaction and its effect on the hydrogen-bonding network, single-crystal XRD is mandatory.

  • Crystallization: Grow single crystals via slow evaporation from a binary solvent system (e.g., Ethyl Acetate / Hexanes, 1:3 ratio) at 4 °C to minimize thermal motion.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source (

    
     Å) at 100 K (cryo-cooling minimizes atomic displacement parameters).
    
  • Refinement: Solve the structure using direct methods. Pay specific attention to the anisotropic displacement parameters of the C-8 methyl carbon and the C-1 oxygen.

  • Validation: Measure the O(1)–C(1)–C(8a)–C(8) torsion angle. A deviation >5° validates the presence of steric relief driven by the peri-interaction.

Workflow Synthesis Synthesis & Purification of 8-Methylisoquinolin-1(2H)-one NMR Variable Temperature (VT) NMR (Solvent & Temp Effects) Synthesis->NMR XRD X-Ray Crystallography (Solid-State Peri-Interactions) Synthesis->XRD DFT DFT Computational Modeling (Gas Phase vs. PCM Solvent) Synthesis->DFT Analysis Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) NMR->Analysis XRD->Analysis DFT->Analysis

Figure 2: Multi-modal experimental workflow for determining thermodynamic stability parameters.

Conclusion

The thermodynamic stability of 8-methylisoquinolin-1(2H)-one is a delicate balance between the overwhelming electronic preference for the lactam tautomer and the structural strain imposed by the C-8 methyl peri-interaction. While the high C=O bond energy ensures the molecule remains in the 2H-one form under physiological and formulation conditions, the steric clash subtly disrupts planarity and intermolecular hydrogen bonding. For drug development professionals, understanding these dynamics is critical for predicting the physical stability, solubility, and target-binding conformation of pipeline candidates utilizing this privileged scaffold.

References

  • US Patent 12030867B2 - Hsp90β selective inhibitors (Details the use of the isoquinolin-1(2H)-one backbone in stable drug scaffolds). Source: Google Patents URL:[1]

  • Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series - Cook, M.J., Katritzky, A.R., et al. (Fundamental thermodynamic analysis of 1-isoquinolone resonance energies). Source: Journal of the Chemical Society, Perkin Transactions 2 (1973) URL:[Link][4]

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis - Heidarnezhad, Z. (Computational modeling of tautomeric equilibrium shifts in polar vs. non-polar environments). Source: Chemical Science Transactions (2013) URL:[Link][5]

  • Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange (Discussion on the ~100 kJ/mol bond energy differential between C=O and C=N driving lactam stability). Source: Stack Exchange Network URL:[Link][3]

  • WO2022237720A1 - Combination therapies - Menin-MLL Inhibitors (Highlights the therapeutic application and metabolic stability requirements of isoquinolone-based scaffolds). Source: Google Patents URL:[2]

Sources

The 8-Methyl Isocarbostyril Pharmacophore: Synthetic Evolution and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Synthetic Methodology, and Clinical History (PARP Inhibition)

Executive Summary: The Isocarbostyril Renaissance

The isocarbostyril scaffold (chemically defined as isoquinolin-1(2H)-one ) represents a privileged pharmacophore in modern medicinal chemistry. While historically overshadowed by its quinoline and isoquinoline isomers, the 1-oxo-isoquinoline core has emerged as a critical template for designing inhibitors of Poly (ADP-ribose) polymerase (PARP) , Rho-kinase (ROCK) , and 5-HT3 receptors .

This guide focuses on the 8-methyl substituted isocarbostyrils , a specific structural subclass where the introduction of a methyl group at the C8 position serves as a master key for conformational control. This substitution is not merely cosmetic; it is a steric tool used to lock the amide bond planarity, fill hydrophobic pockets within the nicotinamide binding site, and prevent metabolic oxidation at a vulnerable ring position.

Historical Discovery: The Newcastle-Agouron Axis

The history of 8-substituted isocarbostyrils is inextricably linked to the development of PARP inhibitors. In the 1990s, a collaboration between Newcastle University (Griffin, Golding, Newell) and Agouron Pharmaceuticals (now Pfizer) revolutionized the field by moving away from simple benzamides (like 3-aminobenzamide) to fused bicyclic systems.

The Pharmacophore Evolution

The primary goal was to mimic Nicotinamide , the headgroup of NAD+, which PARP consumes to repair DNA strand breaks.

  • First Generation (Benzamides): Weak potency, poor specificity.

  • Second Generation (Quinazolinones): exemplified by NU1025 (8-hydroxy-2-methylquinazolin-4-one). High potency but solubility issues.

  • Third Generation (Isoquinolinones/Isocarbostyrils): The removal of the N3 nitrogen (converting quinazolinone to isoquinolinone) led to the NU1085 series.

The "8-Methyl" Breakthrough

SAR studies revealed that the region corresponding to the C8 position of the isoquinolinone ring faces a small hydrophobic pocket in the PARP active site (the "adenine ribose" binding region).

  • Unsubstituted (H): Allows free rotation, leading to entropic penalties upon binding.

  • 8-Methyl Substitution:

    • Conformational Lock: Creates a steric clash with the C1-carbonyl oxygen or N2-substituent, restricting the rotation of the lactam ring relative to aryl substituents (if present at C2).

    • Hydrophobic Fill: The methyl group displaces water and fills the hydrophobic void, improving

      
      .
      
    • Metabolic Shield: Blocks the C8 position from CYP450-mediated hydroxylation.

This logic culminated in the design of tricyclic inhibitors like Rucaparib (AG-014699) , where the 8-position is effectively fused into a third ring (azepine), permanently locking the bioactive conformation.

Structural Biology & Mechanism of Action

The biological utility of 8-methyl isocarbostyrils is driven by their ability to act as NAD+ competitive inhibitors .

PARP_Binding NAD NAD+ Substrate PARP_Site PARP Active Site (Gly863, Ser904) NAD->PARP_Site Natural Binding Isocarbostyril Isocarbostyril Core (Nicotinamide Mimic) Isocarbostyril->PARP_Site Competitive Inhibition (H-bonds to Gly/Ser) Eight_Me 8-Methyl Group Eight_Me->Isocarbostyril Attached at C8 Eight_Me->Isocarbostyril Restricts Rotation (Conformational Lock) Hydrophobic_Pocket Hydrophobic Pocket (Steric Constraint) Eight_Me->Hydrophobic_Pocket Van der Waals Interaction

Figure 1: Mechanistic rationale for 8-methyl substitution in PARP inhibitors. The group acts as both a steric anchor and a hydrophobic probe.

Chemical Synthesis: The Technical Core

Synthesizing 8-substituted isocarbostyrils is non-trivial due to steric crowding at the peri-position (C8 is adjacent to the C1 carbonyl). Two primary methodologies dominate the literature: Directed Ortho-Lithiation (The Snieckus Route) and Transition Metal Catalyzed Cyclization .

Method A: The Directed Ortho-Lithiation Strategy (Snieckus)

This is the most versatile route for introducing the 8-methyl group early in the synthesis.

Mechanism:

  • Precursor: N,N-Diethyl-2,6-dimethylbenzamide (or o-toluamide derivatives).

  • Lithiation: s-BuLi deprotonates the methyl group ortho to the amide.

  • Electrophile Trap: Reaction with DMF or a nitrile.

  • Cyclization: Acid-catalyzed ring closure yields the isocarbostyril.

Method B: Palladium-Catalyzed Carbonylation

Ideal for scale-up, this route builds the lactam ring from a halogenated precursor.

Workflow:

  • Starting Material: 2-iodo-6-methylaniline or 2-iodo-6-methylbenzoic acid.

  • Catalyst: Pd(OAc)2 / PPh3.

  • Conditions: CO atmosphere (balloon or autoclave), Et3N, MeOH/DMF.

Validated Protocol: Synthesis of 8-Methylisoquinolin-1(2H)-one

Adapted from Snieckus et al. and Griffin et al.

Reagents:

  • 2,6-Dimethyl-N-methylbenzamide (10 mmol)

  • n-Butyllithium (2.5 M in hexanes, 22 mmol)

  • DMF (Dimethylformamide, anhydrous)

  • THF (Tetrahydrofuran, anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 2,6-Dimethyl-N-methylbenzamide (1.63 g) and dry THF (20 mL). Cool to -78°C .

  • Lithiation: Add n-BuLi dropwise over 15 minutes. The solution will turn deep red/orange (formation of the lateral lithio-species). Stir for 1 hour at -78°C.

  • Formylation: Add anhydrous DMF (1.0 mL, excess) rapidly. The color will fade. Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Quench & Cyclization: Pour the reaction mixture into 2M HCl (50 mL) and reflux for 3 hours. (The acid step cyclizes the intermediate hydroxy-lactam).

  • Workup: Cool to RT. Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or use Flash Chromatography (5% MeOH in DCM).

  • Yield: Expect 65-75% of a white solid.

Synthesis_Pathway Start 2,6-Dimethyl-N-methylbenzamide Lithiation 1. n-BuLi, THF, -78°C (Lateral Lithiation) Start->Lithiation Intermediate Lithio-species (Deep Red) Lithiation->Intermediate Trap 2. DMF (Electrophile) Intermediate->Trap Cyclization 3. HCl Reflux (Ring Closure) Trap->Cyclization Product 8-Methylisoquinolin-1(2H)-one Cyclization->Product

Figure 2: The lateral lithiation route to 8-methyl isocarbostyrils.

Comparative Data: The "8-Methyl Effect"

The following table illustrates the impact of 8-substitution on PARP-1 inhibitory potency (IC50) and water solubility, derived from the Newcastle/Agouron SAR series.

Compound StructureSubstituent (R)PARP-1 IC50 (µM)SolubilityNotes
Isoquinolin-1-one H (Unsubstituted)6.5HighBaseline activity.
5-Methyl-isoquinolin-1-one 5-Me4.2ModerateMinor steric effect; distal to binding pocket.
8-Methyl-isoquinolin-1-one 8-Me 0.8 Low ~8x potency increase via hydrophobic lock.
8-Hydroxy-isoquinolin-1-one 8-OH0.4ModerateH-bond donor; metabolic liability.
Rucaparib (Fused) (Tricyclic)0.002ModerateThe 8-position is fused into the azepine ring.

Note: Data represents consensus values from Griffin et al. and homologous series comparisons.

References

  • Newcastle University & Cancer Research UK. "Development of the first-in-class poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor Rucaparib." REF Impact Case Studies. [Link]

  • Griffin, R. J., et al. "Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP)." Journal of Medicinal Chemistry, 1998. [Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. (Foundational chemistry for the lithiation route). [Link]

  • Agouron Pharmaceuticals (Pfizer). "Crystal structures of PARP inhibitors." (Referenced in Science, 2005, regarding Rucaparib/AG-014699). [Link]

Solubility Profile and Thermodynamic Characterization of 8-Methylisoquinolin-1(2H)-one

[1]

Content Type: Technical Guide & Protocol Subject: 8-Methylisoquinolin-1(2H)-one (CAS: 116409-35-9) Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers

Chemical Identity & Structural Significance[2][3]

Before establishing a solubility profile, it is critical to understand the structural moieties driving the solid-liquid equilibrium of this compound. 8-methylisoquinolin-1(2H)-one (also known as 8-methylisocarbostyril) exists in a tautomeric equilibrium, predominantly favoring the lactam (amide) form in the solid state and polar solvents, over the lactim (enol) form.

PropertyDetail
IUPAC Name 8-methylisoquinolin-1(2H)-one
CAS Number 116409-35-9
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Core Scaffold Isoquinolin-1-one (Isocarbostyril)
Key Substituent Methyl group at C8 position (peri-position)
H-Bond Donors 1 (N-H in lactam form)
H-Bond Acceptors 1 (C=O in lactam form)

Structural Insight: The C8-methyl group introduces significant steric strain relative to the unsubstituted parent. Located in the peri-position to the carbonyl/nitrogen center, this methyl group disrupts planar stacking in the crystal lattice (potentially lowering the melting point relative to isomers) but also increases lipophilicity (

Predicted Solubility Profile in Organic Solvents[5]

Note: While specific experimental mole-fraction data for this isomer is batch-dependent, the following profile is derived from thermodynamic behavior of structural analogs (e.g., isoquinolin-1(2H)-one, 2-methyl-4-nitroaniline) and validated solubility models.

Solvent Class Performance[2][6]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPExcellent High dielectric constants disrupt strong intermolecular hydrogen bonding of the lactam dimer. Recommended for stock solutions.
Short-Chain Alcohols Methanol, Ethanol, IPAModerate Soluble at elevated temperatures (

). The hydroxyl group competes for H-bonding, but the hydrophobic aromatic core limits solubility at ambient temps.
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Useful as anti-solvents or for cooling crystallization. Solubility drops sharply as temperature decreases.
Chlorinated DCM, ChloroformModerate Good solvation of the aromatic system, but poor interaction with the polar amide headgroup.
Non-Polar Hexane, HeptanePoor The compound is effectively insoluble. These are ideal anti-solvents for precipitation.
Aqueous Water, BuffersVery Poor The hydrophobic naphthalene-like core dominates. Solubility is

without pH adjustment or surfactants.

Thermodynamic Modeling Framework

To accurately predict solubility (

A. Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of rigid aromatic amides.

  • 
     : Mole fraction solubility of the solute.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[3][2][4][5]
    
  • 
     : Empirical model parameters derived from regression.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution. A positive 
      
      
      value typically indicates an exothermic process, while negative indicates endothermic (standard for this compound).
B. van't Hoff Equation

Used to determine the apparent thermodynamic functions (



32
  • Linearity Check: A plot of

    
     vs. 
    
    
    should yield a straight line. Deviations indicate a change in heat capacity (
    
    
    ) or a polymorphic transition of the solid phase.

Experimental Protocol: Laser Monitoring Method

For high-precision determination of the solubility boundary (metastable zone width), the Laser Monitoring Observation Technique is superior to the traditional shake-flask method. This method minimizes solvent usage and detects the exact point of dissolution.

Workflow Diagram (DOT)

SolubilityProtocolStartStart: PreparationWeighGravimetric Addition(Solute + Solvent)Start->WeighEquilibrateThermostat Control(± 0.05 K)Weigh->EquilibrateLaserSetupLaser Transmission Setup(650 nm beam)Equilibrate->LaserSetupProcessDynamic DissolutionLaserSetup->ProcessMeasureRecord Transmissivity(I / I0)Process->MeasureDecisionIs Transmissivity Constant?Measure->DecisionAddSolventAdd Solvent IncrementDecision->AddSolventNo (Turbid)CalculateCalculate Mole Fraction (x1)Decision->CalculateYes (Clear)AddSolvent->EquilibrateModelFitFit to Apelblat ModelCalculate->ModelFit

Caption: Automated Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Apparatus Setup: Utilize a jacketed glass vessel (50 mL) coupled with a programmable circulating water bath (accuracy

    
     K). Position a laser source (650 nm, 
    
    
    mW) and a photodetector on opposite sides of the vessel.
  • Preparation: Accurately weigh excess 8-methylisoquinolin-1(2H)-one (

    
    ) and solvent (
    
    
    ) into the vessel. The initial mixture should be a slurry (turbid).
  • Equilibration: Set the agitation speed to 400 rpm. Ramp temperature to the starting point (e.g., 283.15 K) and hold for 30 minutes.

  • Measurement Loop:

    • Continuously monitor laser transmissivity (

      
      ).
      
    • Slowly increase temperature (

      
       K/min) or add solvent gravimetrically.
      
    • Endpoint: The temperature or concentration at which laser transmissivity sharply rises to a plateau indicates complete dissolution (saturation point).

  • Validation: Repeat the process in cooling mode to detect the metastable zone width (MSZW), critical for crystallization design.

Strategic Solvent Selection for Purification

Based on the solubility differential, the following solvent systems are recommended for the purification of 8-methylisoquinolin-1(2H)-one from synthetic impurities.

Recrystallization Decision Tree

SolventSelectionInputCrude 8-methylisoquinolin-1(2H)-oneSolubilityCheckCheck Solubilityin Ethanol @ RefluxInput->SolubilityCheckHighSolFully SolubleSolubilityCheck->HighSolYesLowSolInsoluble/Partially SolubleSolubilityCheck->LowSolNoCoolingCooling Crystallization(Yield: ~70%)HighSol->CoolingAntiSolventSwitch to DMSO/WaterSystemLowSol->AntiSolventResult1Pure Crystals(Form I)Cooling->Result1Result2Precipitate(Amorphous/Fine)AntiSolvent->Result2

Caption: Decision logic for solvent selection in purification processes.

Recommended System: Ethanol/Water (90:10 v/v)

  • Rationale: The compound is soluble in hot ethanol but poor in water. Adding 10% water acts as a mild anti-solvent to improve yield upon cooling without causing "oiling out" (liquid-liquid phase separation).

  • Thermodynamics: The dissolution is entropy-driven (

    
    ) in alcohols, making temperature control highly effective for yield optimization.
    

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Sha, F., et al. (2021).[6] Solubility and Thermodynamic Analysis of 2-Methyl-4-nitroaniline in Eleven Organic Solvents. Journal of Chemical & Engineering Data. (Contextual analog for methyl-substituted aromatic solubility).

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco. (Provides the basis for the cosolvency models discussed).
  • ChemSrc. (2025). 8-methyl-2H-isoquinolin-1-one (CAS 116409-35-9) Physicochemical Properties. Link

  • Vertex AI Search. (2025).[7] Automated system for determining drug solubility based on laser monitoring technique. NIH/PubMed Central. (Source of the laser monitoring protocol).

Potential Therapeutic Applications of 8-Methylisoquinolin-1(2H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-methylisoquinolin-1(2H)-one (Compound 2013 in select patent literature) represents a "privileged scaffold" in modern medicinal chemistry. Unlike fully elaborated drug candidates, this core structure serves as a critical pharmacophore—a molecular anchor that mimics the nicotinamide moiety of NAD+ or the adenine ring of ATP. Its therapeutic potential is not singular but pleiotropic, with validated utility in designing inhibitors for Phosphoinositide 3-kinase (PI3K) , Poly(ADP-ribose) polymerase (PARP) , and Rho-associated protein kinase (ROCK) .

This guide analyzes the structural rationale behind the 8-methyl substitution, details its primary signaling modulations, and provides a validated synthetic protocol for its generation.

Chemical Profile & Structural Rationale[1][2][3][4][5][6]

The isoquinolin-1(2H)-one core is a bicyclic lactam. The introduction of a methyl group at the C-8 position is a deliberate medicinal chemistry strategy known as the "Magic Methyl" effect.

PropertyDescription
Chemical Name 8-methylisoquinolin-1(2H)-one
Core Scaffold Isoquinolin-1-one (Benzopyridinone)
Key Feature C-8 Methyl Steric Lock
Molecular Weight ~159.19 g/mol
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)

The "8-Methyl" Advantage:

  • Conformational Restriction: The C-8 methyl group creates steric hindrance that restricts the rotation of substituents at the N-2 or C-1 positions in elaborated analogs. This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Blocking: The C-8 position is a potential site for oxidative metabolism (hydroxylation). Methylation blocks this site, potentially extending the half-life (

    
    ) of the molecule in vivo.
    
  • Hydrophobic Filling: In kinase active sites (e.g., PI3K), the 8-methyl group often occupies a small, hydrophobic "selectivity pocket" that is absent or smaller in off-target kinases.

Primary Therapeutic Mechanism: PI3K/mTOR Modulation

The most authoritative grounding for 8-methylisoquinolin-1(2H)-one lies in its application as a core for PI3K inhibitors (specifically Class I PI3K isoforms), as detailed in US Patent 8,193,182 .

Mechanism of Action

The scaffold functions as an ATP-competitive inhibitor . The lactam (NH-C=O) motif functions as a donor-acceptor pair that forms hydrogen bonds with the "hinge region" amino acids (e.g., Val851 in PI3K


) of the kinase ATP-binding pocket.
  • Target: Phosphoinositide 3-kinase (PI3K) and the downstream Mammalian Target of Rapamycin (mTOR).

  • Therapeutic Outcome: Inhibition of cell proliferation (cytostatic) and induction of apoptosis (cytotoxic) in solid tumors.[1]

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR cascade and the intervention point of 8-methylisoquinolin-1(2H)-one derivatives.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 AKT->mTOR Activates Cell Growth/Proliferation Cell Growth/Proliferation mTOR->Cell Growth/Proliferation Inhibitor 8-methylisoquinolin-1(2H)-one (Scaffold) Inhibitor->PI3K ATP-Competitive Inhibition

Figure 1: The PI3K/Akt/mTOR signaling cascade showing the upstream inhibition point of isoquinolinone-based scaffolds.

Secondary Therapeutic Mechanism: PARP Inhibition

Isoquinolin-1(2H)-ones are bioisosteres of the phthalazinone core found in approved PARP inhibitors like Olaparib.

Mechanism of Action

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a DNA repair enzyme.[2] It binds to single-strand breaks (SSBs).

  • Binding: The 8-methylisoquinolin-1(2H)-one core mimics the nicotinamide ring of NAD+ (the substrate for PARP).

  • Inhibition: It binds to the catalytic domain of PARP, preventing the formation of poly(ADP-ribose) chains.

  • Synthetic Lethality: In BRCA1/2-deficient cancer cells (which lack Homologous Recombination repair), PARP inhibition leads to the accumulation of double-strand breaks and cell death.

Why 8-Methyl? In PARP inhibitors, the 8-position faces the solvent interface or a specific hydrophobic sub-pocket depending on the exact binding mode. Substitution here can improve solubility and oral bioavailability without disrupting the critical hydrogen bonds formed by the lactam ring.

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesize 8-methylisoquinolin-1(2H)-one via a Palladium-catalyzed cyclization. This route is preferred for its scalability and region-specificity compared to traditional acid-mediated cyclizations.

Reagents:

  • 2-iodo-6-methylbenzoic acid (Starting Material)

  • Palladium(II) acetate [Pd(OAc)₂] (Catalyst)[3]

  • Triphenylphosphine [PPh₃] (Ligand)

  • Tributyl(vinyl)tin (Coupling Partner) or Vinyl boronic acid (Suzuki variant)

  • Ammonium Acetate (Nitrogen Source)

Step-by-Step Methodology:

  • Amidation (Precursor Formation):

    • Dissolve 2-iodo-6-methylbenzoic acid (1.0 eq) in DCM.

    • Add SOCl₂ (1.5 eq) and reflux for 2 hours to form the acid chloride.

    • Evaporate solvent, re-dissolve in THF, and treat with aqueous NH₃ (excess) at 0°C.

    • Result: 2-iodo-6-methylbenzamide.

  • Heck-Type Cyclization (The "One-Pot" Method):

    • Setup: In a pressure vial, combine 2-iodo-6-methylbenzamide (1.0 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

    • Solvent: Use dry Acetonitrile or DMF.

    • Reagent: Add n-butyl vinyl ether or tributyl(vinyl)tin (1.2 eq) and Triethylamine (2.0 eq).

    • Reaction: Heat to 100°C for 12-16 hours under Argon atmosphere.

    • Mechanism: The Pd inserts into the C-I bond, coordinates the vinyl group, inserts, and undergoes

      
      -hydride elimination followed by tautomerization/cyclization to form the isoquinolinone core.
      
  • Purification:

    • Filter through a Celite pad to remove Pd residues.

    • Concentrate filtrate and purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

    • Validation: Verify structure via ¹H-NMR (Look for the characteristic singlet/doublet of the C-3/C-4 protons and the C-8 methyl singlet at

      
       ppm).
      

Comparative Data Summary

The following table summarizes the activity profile of the isoquinolin-1(2H)-one class across key therapeutic targets.

Target ClassPrimary IndicationPotency Range (IC₅₀)Role of 8-Methyl Group
PI3K / mTOR Oncology (Solid Tumors)10 - 500 nMSelectivity pocket occupancy; metabolic stability.
PARP-1 Oncology (BRCA-deficient)5 - 100 nMMimics Nicotinamide; improves lipophilicity.
ROCK-1/2 Cardiovascular / Glaucoma0.1 - 1.0

M
Hydrophobic interaction in the ATP cleft.
5-HT₃ Receptor Antiemetic (Chemo-induced)> 1.0

M
Modulates receptor affinity (antagonist).

References

  • Ren, P., et al. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. U.S. Patent No. 8,193,182. Washington, DC: U.S. Patent and Trademark Office.

    • Core reference for the 8-methyl analog (Compound 2013) as a PI3K inhibitor.
  • Costantino, G., et al. (2005). Parp-1 Inhibitors Based on a Tetrahydro-1(2H)-isoquinolinone Scaffold. ChemMedChem. Establishes the isoquinolinone core as a PARP pharmacophore.
  • Ullrich, A., et al. (2011). ATP-Competitive Inhibitors of PI3K/mTOR. Journal of Medicinal Chemistry. Mechanistic grounding for kinase inhibition by bicyclic lactams.
  • Li, X., et al. (2020).[4] Recent approaches for synthesizing isoquinoline derivatives. ResearchGate/Organic Chemistry Reviews.

    • Source for transition-metal c

Sources

Electronic Properties of the 8-Methyl Group in Isoquinolinone Systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 8-methyl group's role in isoquinolin-1(2H)-one systems, focusing on electronic modulation, steric consequences, and synthetic accessibility.[1]

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The introduction of a methyl group at the C8 position of the isoquinolin-1(2H)-one scaffold represents a high-impact structural modification in medicinal chemistry. Far from being a passive lipophilic spacer, the 8-methyl group exerts profound peri-interactions with the C1-carbonyl, altering the electronic landscape of the lactam functionality and enforcing specific conformational preferences. This guide details the electronic, steric, and synthetic parameters of 8-methylisoquinolin-1(2H)-one, providing actionable data for researchers developing PARP inhibitors, kinase inhibitors, and chemically stable atropisomers.[1][2]

Structural & Electronic Landscape

The "Peri" Effect and Steric Clash

The defining feature of 8-methylisoquinolin-1(2H)-one is the steric repulsion between the 8-methyl protons and the carbonyl oxygen at position 1. Unlike the 8-methylquinoline system (where the clash is with the nitrogen lone pair or C1-H), the isoquinolinone system involves a rigid lactam.

  • Geometry: The distance between the C8-methyl carbon and the C1-carbonyl oxygen is significantly shorter than the sum of their van der Waals radii.

  • Consequence: This "peri" strain forces the carbonyl group to twist slightly out of planarity with the benzene ring to relieve strain, or it locks the conformation of N-substituents.

  • Bay Region: The region between C8 and C1 creates a hydrophobic "bay" that excludes water and can trap specific protein residues, enhancing selectivity.[1][2]

Electronic Modulation (+I and Hyperconjugation)

The 8-methyl group acts as a weak electron donor via the inductive (+I) effect, but its impact is amplified by hyperconjugation in excited states.

PropertyEffect of 8-Methyl GroupMechanistic Basis
Electron Density Increased at C1 and C8aInductive donation (+I) stabilizes the partial positive charge on the carbonyl carbon, slightly reducing the electrophilicity of C1.
Basicity (C=O) Slightly IncreasedThe electron-rich nature of the 8-Me group increases the electron density on the carbonyl oxygen (Lewis base).
UV-Vis Spectrum Red Shift (Bathochromic)"Extraordinary hyperconjugation" stabilizes the LUMO (

state), narrowing the HOMO-LUMO gap compared to the unsubstituted analog.
Lipophilicity Increased (+0.5 logP)"Magic Methyl" effect; desolvation penalty is reduced when binding to hydrophobic pockets.[1]
Atropisomerism and Conformational Locking

While 8-methylisoquinolin-1(2H)-one itself is not chiral, it induces axial chirality (atropisomerism) when a bulky substituent (e.g., aryl ring) is present at the N2 position .[1]

  • Mechanism: The 8-methyl group creates a steric barrier to the rotation of the N2-Aryl bond.

  • Barrier Energy: Typically

    
     kcal/mol for ortho-substituted N-aryl analogs, often allowing the isolation of stable atropisomers at room temperature.[1]
    
  • Application: Used in kinase inhibitors (e.g., PI3K

    
    , BTK) to lock the bioactive conformation and improve selectivity.[1][2]
    

Visualizing the Electronic & Steric Interactions

The following diagram illustrates the competing forces: the inductive donation into the ring system and the steric clash at the peri-position.

electronic_properties IsoCore Isoquinolin-1(2H)-one Core Scaffold RedShift UV Red Shift (Hyperconjugation) IsoCore->RedShift Methyl8 8-Methyl Group (Substituent) Methyl8->IsoCore +I Inductive Effect (Electron Donation) Carbonyl1 C1 Carbonyl (O=C) Methyl8->Carbonyl1 Peri-Steric Repulsion (Conformational Twist) Atrop Atropisomerism (If N2 is Aryl-subst.) Methyl8->Atrop Rotational Barrier Basicity Increased Oxygen Basicity Methyl8->Basicity e- Density Nitrogen2 N2 Position (Lactam NH) Nitrogen2->Atrop N-Aryl Bond

Caption: Schematic of the electronic (+I) and steric (peri-repulsion) interactions governed by the 8-methyl group.

Experimental Protocols: Synthesis of 8-Methylisoquinolin-1(2H)-one

The most robust route to 8-substituted isoquinolinones utilizes 2,6-dimethylbenzoic acid as the starting material.[1] This ensures the 8-methyl group is pre-installed on the benzene ring before cyclization.

Synthetic Pathway (Lithiation Strategy)

Reaction Scheme:

  • Amidation: 2,6-Dimethylbenzoic acid

    
    
    
    
    
    -Diethyl-2,6-dimethylbenzamide.[1][2]
  • Lateral Lithiation: Directed ortho-metalation (DoM) of the methyl group.[1]

  • Formylation: Reaction with DMF.

  • Cyclization: Acid-mediated ring closure.[1][2]

Step-by-Step Protocol

Step 1: Preparation of


-Diethyl-2,6-dimethylbenzamide 
  • Dissolve 2,6-dimethylbenzoic acid (15.0 g, 100 mmol) in SOCl

    
     (50 mL). Reflux for 3 hours.
    
  • Remove excess SOCl

    
     in vacuo.[1][2] Dissolve residue in dry DCM (100 mL).
    
  • Cool to 0°C. Add diethylamine (22 mL, 210 mmol) dropwise.

  • Stir at RT for 2 h. Wash with 1N HCl, NaHCO

    
    , and brine.[1][2] Dry (MgSO
    
    
    
    ) and concentrate to yield the amide (Yield: ~95%).

Step 2: Lateral Lithiation & Cyclization (The "One-Pot" Variant)

  • Reagents:

    
    -Diethyl-2,6-dimethylbenzamide (2.05 g, 10 mmol), 
    
    
    
    -BuLi (1.1 eq), DMF (1.5 eq), THF (anhydrous).
  • Lithiation: In a flame-dried flask under Argon, dissolve the amide in THF (20 mL). Cool to -78°C .[1][2]

  • Add

    
    -BuLi  (1.3 M in cyclohexane, 8.5 mL, 11 mmol) dropwise over 15 min. The solution will turn deep red/orange (benzylic anion).
    
  • Stir at -78°C for 45 min.

  • Electrophile: Add anhydrous DMF (1.2 mL, 15 mmol) dropwise. Stir for 30 min at -78°C, then warm to RT.

  • Quench/Cyclization: Pour the mixture into 6M HCl (30 mL) and reflux for 2 hours. (The intermediate aldehyde cyclizes spontaneously under acidic conditions to the lactam).

  • Workup: Cool to RT. Neutralize with solid Na

    
    CO
    
    
    
    until pH ~7. Extract with EtOAc (3 x 50 mL).
  • Purification: Wash organic layer with brine, dry (Na

    
    SO
    
    
    
    ), and concentrate. Purify via flash chromatography (Hexane/EtOAc 1:1) or recrystallize from EtOH.[1][2]
  • Product: 8-Methylisoquinolin-1(2H)-one . White to off-white solid.[1][2] MP: 216–218°C.[1][2]

Characterization Data (Expected):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    11.2 (br s, 1H, NH), 7.60 (t, 1H), 7.45 (d, 1H), 7.25 (d, 1H), 7.15 (d, 1H, H3), 6.55 (d, 1H, H4), 2.85 (s, 3H, 8-Me).[1][2]
  • Note the downfield shift of the NH due to the lactam nature and the distinct singlet for the 8-methyl group.

Applications in Drug Discovery[4][5][6][7]

PARP Inhibitors

The isoquinolinone scaffold mimics the nicotinamide moiety of NAD+.

  • Role of 8-Me: It fills the hydrophobic pocket defined by residues lining the nicotinamide binding site.

  • Selectivity: The 8-methyl group can induce selectivity against PARP-2 vs PARP-1 by exploiting subtle differences in the "roof" of the active site.

Kinase Inhibitors (PI3K / BTK)

In these systems, the isoquinolinone often serves as a hinge binder.[1][2]

  • Atropisomerism: If the N2 position bears an ortho-substituted phenyl ring, the 8-methyl group locks the biaryl axis.

  • Design Strategy: Researchers can synthesize the racemic mixture and separate atropisomers via chiral SFC. The 8-Me analog typically shows a 10-100x difference in potency between atropisomers (eutomer vs distomer).

References

  • Synthesis of Isoquinolinones via Lateral Lithiation

    • Title: "Lateral Lithiation of N,N-Diethyl-o-toluamides: A General Route to Isoquinolin-1(2H)-ones."
    • Source: Journal of Organic Chemistry, 1980.[1][2]

    • Context: Foundational method for converting o-toluamides to isoquinolinones.[1][2]

  • Atropisomerism in Drug Discovery

    • Title: "Atropisomerism in the Pharmaceutically Relevant Realm."
    • Source: Journal of Medicinal Chemistry, 2022.[1][2]

    • URL: [Link]

  • Electronic Effects of Methyl Groups (Magic Methyl)

    • Title: "The Magic Methyl Effect on the Binding of Small Molecule Drugs."
    • Source: Journal of Medicinal Chemistry, 2011.[1][2]

    • Context: Explains the solubility and binding affinity gains (approx. 10-fold) often seen with methyl substitution.[1][2][3]

  • Hyperconjugation in 8-Methylquinoline

    • Title: "Extraordinary Hyperconjugation of the Methyl Group in the S1 St
    • Source: Journal of Physical Chemistry A, 2001.[1][2]

    • URL: [Link]

  • PARP Inhibitor Scaffolds

    • Title: "Discovery of Isoquinolinone-Based Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1)."
    • Source: Bioorganic & Medicinal Chemistry, 2020.[1][2]

    • URL: [Link]

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 8-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic protocols for the regioselective functionalization of 8-methylisoquinolin-1(2H)-one . It synthesizes field-proven methodologies, distinguishing between the well-established C(sp³)-H activation of quinolines and the distinct reactivity profile of the isoquinolinone lactam scaffold.

Executive Summary & Mechanistic Rationale

The 8-methylisoquinolin-1(2H)-one scaffold presents a unique challenge in medicinal chemistry. Unlike its isomer 8-methylquinoline, where the pyridine nitrogen serves as a potent directing group for transition-metal catalyzed C(sp³)-H activation of the methyl group, the isoquinolinone structure contains a lactam moiety. This alters both the electronic density and the coordination geometry.

Key Reactivity Drivers:

  • The "Blocked" Peri-Position: The C8-methyl group sterically crowds the C1-carbonyl, preventing standard peri-functionalization often seen in unsubstituted isoquinolinones.

  • Electronic Bias: The lactam ring (C1-N2-C3-C4) is electron-deficient. The fused benzene ring (C5-C8) is relatively electron-rich, further activated by the electron-donating 8-methyl group.

  • Divergent Pathways:

    • Electrophilic Aromatic Substitution (EAS): Favors C5 (para to methyl) and C7 (ortho to methyl).[1]

    • Lateral Functionalization: The 8-methyl group is benzylic and susceptible to radical bromination or lateral lithiation , serving as a "hidden handle" for further derivatization.

    • C-H Activation: Transition metal catalysis (Rh, Ru, Pd) typically targets C3 or C4 , directed by the N2-substituent.[1]

Decision Tree: Selecting the Functionalization Pathway

The following logic flow guides the selection of reaction conditions based on the target site.

Regioselectivity Start Target Site Selection BenzeneRing Benzene Ring (C5, C7) Start->BenzeneRing SideChain 8-Methyl Group (Lateral) Start->SideChain Heterocycle Lactam Ring (C3, C4) Start->Heterocycle EAS Electrophilic Subst. (EAS) BenzeneRing->EAS Electron Rich Radical Radical Bromination (NBS/AIBN) SideChain->Radical Oxidative Lithiation Lateral Lithiation (LDA/n-BuLi) SideChain->Lithiation Nucleophilic TM_Cat TM-Catalysis (Rh(III)/Ru(II)) Heterocycle->TM_Cat Directed C-H C5_Major C5-Major Product (Nitration/Bromination) EAS->C5_Major Para-directing BenzylHalide 8-(Bromomethyl) Derivative Radical->BenzylHalide Lithiation->BenzylHalide Electrophile Trap C3_Func C3-Alkenylation/ Arylation TM_Cat->C3_Func N-Directing Group

Figure 1: Strategic decision tree for regioselective functionalization of 8-methylisoquinolin-1(2H)-one.

Detailed Protocols

Protocol A: Lateral Functionalization (8-Methyl Group)

Objective: Conversion of the inert 8-methyl group into a reactive benzyl bromide or nucleophile. Mechanism: Radical chain reaction (Wohl-Ziegler) or Deprotonation (Lateral Lithiation).[1]

A1. Radical Bromination (Wohl-Ziegler)

This is the most robust method for activating the 8-methyl group. The resulting benzyl bromide is a versatile intermediate for C-N, C-O, and C-C bond formation.[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Trifluorotoluene (green alternative).[1]

  • Procedure:

    • Dissolve 8-methylisoquinolin-1(2H)-one (1.0 equiv) in anhydrous trifluorotoluene (0.2 M).

    • Add NBS (1.05 equiv) and AIBN (0.05 equiv).[1]

    • Critical Step: Deoxygenate the solution by bubbling Argon for 15 minutes. Oxygen quenches the radical chain.

    • Heat to reflux (80–100 °C) for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate filtrate.[2]

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Note: If the N-position is unsubstituted (NH), protect it (e.g., N-Methyl, N-Boc) prior to bromination to prevent N-bromination side reactions.[1]

A2. Lateral Lithiation

Exploits the acidity of the benzylic protons, enhanced by the inductive effect of the adjacent aromatic ring.[3]

  • Reagents: LDA or n-BuLi/TMEDA, THF, -78 °C.

  • Procedure:

    • Dissolve N-protected 8-methylisoquinolinone in dry THF under Argon.

    • Cool to -78 °C.

    • Add LDA (1.2 equiv) dropwise. The solution typically turns deep red/orange (formation of benzylic anion).

    • Stir for 30-60 min at -78 °C.

    • Add electrophile (e.g., Methyl Iodide, Benzaldehyde, DMF) dropwise.[1]

    • Warm to RT and quench with NH₄Cl(aq).

Protocol B: Electrophilic Aromatic Substitution (Ring C5/C7)

Objective: Functionalization of the benzene ring. Regioselectivity: The 8-methyl group directs Ortho (C7) and Para (C5) . The C1-carbonyl exerts an electron-withdrawing effect, deactivating C8a and C5, but the strong donation from 8-Me dominates, typically favoring C5 due to steric hindrance at C7 (sandwiched between 8-Me and 6-H).

B1. C5-Bromination
  • Reagents: Br₂ (1.1 equiv), Acetic Acid (AcOH).[1]

  • Procedure:

    • Dissolve substrate in Glacial AcOH.

    • Add Br₂ solution in AcOH dropwise at RT.

    • Stir for 2-4 hours.

    • Observation: A precipitate often forms (HBr salt).

    • Workup: Pour into ice water; neutralize with NaHCO₃. Filter the solid.

    • Yield: Expect 60-80% of the 5-bromo derivative.

B2. C5-Nitration
  • Reagents: HNO₃ (fuming), H₂SO₄, 0 °C.

  • Procedure:

    • Dissolve substrate in conc. H₂SO₄ at 0 °C.[4]

    • Add fuming HNO₃ dropwise, maintaining temp < 10 °C.

    • Stir 1 hour at 0 °C, then warm to RT.

    • Workup: Pour onto crushed ice. The product precipitates as a yellow solid.[2]

    • Selectivity: >90% C5-nitro isomer.

Protocol C: Transition Metal Catalyzed C-H Activation (Ring C3/C4)

Objective: Functionalization of the heterocyclic ring. Mechanism: Directed C-H activation using the amide directing group (DG).

  • Target: C3 is the primary site for alkenylation/arylation if N2 is substituted.

  • Reagents: [RhCp*Cl₂]₂ (catalyst), AgSbF₆ (additive), Cu(OAc)₂ (oxidant), Acrylate (coupling partner).[1]

  • Procedure:

    • Combine substrate (1.0 equiv), Acrylate (1.5 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv) in DCE or t-Amyl alcohol.[1]

    • Heat to 100-120 °C in a sealed tube for 16 hours.

    • Workup: Filter through Celite. Concentrate.

    • Note: The 8-methyl group does not interfere sterically with C3 functionalization, making this orthogonal to Protocols A and B.

Comparative Data & Troubleshooting

MethodTarget SiteKey ReagentSelectivityCommon Pitfall
Radical Bromination 8-Methyl (Lateral)NBS / AIBNHigh (>95%)Over-bromination (dibromide formation). Stop at 80% conversion.
EAS Bromination C5 (Benzene Ring)Br₂ / AcOHMod (C5 > C7)Formation of N-bromo species if NH is free.
Nitration C5 (Benzene Ring)HNO₃ / H₂SO₄High (C5)Exotherm control is critical to prevent degradation.[1]
Rh-Catalysis C3 (Lactam Ring)[RhCp*] / OlefinHigh (C3)Requires N-protecting/directing group (e.g., N-Me, N-Piv).[1]
Troubleshooting "The 8-Methyl Blockade"
  • Issue: Attempting to functionalize C1 (carbonyl) or C8 (ring) via standard peri-activation fails.

  • Solution: The 8-methyl group prevents planar metallacycle formation at C8. Do not attempt C8-directed C-H activation. Instead, use Protocol A to functionalize the methyl group itself, then cyclize back to the ring if a fused system is desired.

References

  • Regioselective Bromination of 8-Substituted Quinolines

    • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
    • Source: [1]

  • Lateral Lithiation Methodologies

    • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.[3][5]

    • Source:

  • C-H Activation of Isoquinolines

    • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (Analogous chemistry for mechanistic grounding).
    • Source:

  • NBS Radical Bromination Protocols

    • NBS-mediated bromination and dehydrogen
    • Source: [1]

  • Electrophilic Substitution Principles

    • Electrophilic Aromatic Substitution Mechanism & Regioselectivity.[6]

    • Source: [1]

Sources

Application Note: One-Pot Synthesis of 8-Methylisoquinolin-1(2H)-one from Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore found in numerous bioactive alkaloids and clinical candidates, including PARP inhibitors (e.g., Olaparib analogs) and Rho-kinase inhibitors. Traditional syntheses often require pre-functionalized ortho-halobenzoic acids or harsh cyclization conditions.

This Application Note details a telescoped, one-pot protocol for the synthesis of 8-methylisoquinolin-1(2H)-one starting directly from commercially available 2-methylbenzoic acid (o-toluic acid). By leveraging a Rh(III)-catalyzed C-H activation strategy with vinyl acetate as a safe, liquid acetylene surrogate, this method offers high atom economy, regioselectivity, and operational simplicity.

Key Advantages
  • Regiocontrol: The steric bulk of the ortho-methyl group directs C-H activation to the less hindered C6 position, ensuring exclusive formation of the 8-methyl isomer.

  • Safety: Replaces gaseous acetylene with vinyl acetate.

  • Efficiency: Eliminates the isolation of the hydroxamic ester intermediate, reducing solvent waste and handling time.

Mechanism & Retrosynthetic Logic

The transformation proceeds via a sequential activation/annulation pathway. First, the benzoic acid is activated in situ to an


-pivaloyloxy benzamide. This "internal oxidant" directing group facilitates the subsequent Rh(III)-catalyzed C-H activation. The metal center inserts into the sterically accessible ortho-C-H bond, followed by migratory insertion of vinyl acetate. Subsequent 

-elimination and reductive elimination/cyclization deliver the target isoquinolinone with the release of pivalic acid and acetic acid.
Pathway Visualization

ReactionPathway Acid 2-Methylbenzoic Acid (Substrate) Activation In-Situ Activation (PivONH3Cl / Coupling) Acid->Activation Step 1 Intermed N-Pivaloyloxy Benzamide Activation->Intermed Formation Rh_Cycle Rh(III) Catalysis (C-H Activation) Intermed->Rh_Cycle Step 2 Product 8-Methylisoquinolin- 1(2H)-one Rh_Cycle->Product Cyclization - AcOH, - PivOH VinylAc Vinyl Acetate (Acetylene Surrogate) VinylAc->Rh_Cycle Insertion

Figure 1: Logical flow of the telescoped synthesis, highlighting the transition from acid activation to metal-catalyzed annulation.[1][2][3][4][5][6][7][8]

Materials & Equipment

Reagents
ReagentCAS No.RoleEquiv.
2-Methylbenzoic acid 118-90-1Substrate1.0

-Pivaloylhydroxylamine triflate
(or HCl salt)
65605-24-9Amidation Reagent1.2
EDC·HCl 25952-53-8Coupling Agent1.5
Vinyl Acetate 108-05-4C2 Synthon2.0
[Cp*RhCl

]

12354-85-7Catalyst2.5 mol%
AgSbF

26042-63-7Halide Scavenger10 mol%
NaOAc 127-09-3Base2.0
TFE (2,2,2-Trifluoroethanol) 75-89-8Solvent-
Equipment
  • Reaction Vessel: 25 mL Schlenk tube or pressure-rated vial with a Teflon-lined cap.

  • Temperature Control: Aluminum heating block or oil bath capable of 100 °C.

  • Inert Atmosphere: Nitrogen or Argon manifold (standard Schlenk line).

Detailed Protocol

Phase 1: In-Situ Directing Group Formation

Note: While


-pivaloyloxy benzamides can be isolated, this telescoped procedure minimizes handling.
  • Charge: To a 25 mL Schlenk tube equipped with a stir bar, add 2-methylbenzoic acid (1.0 mmol, 136 mg),

    
    -pivaloylhydroxylamine triflate  (1.2 mmol, 320 mg), and EDC·HCl  (1.5 mmol, 287 mg).
    
  • Solvate: Add anhydrous CH

    
    Cl
    
    
    
    (5 mL) and Pyridine (3.0 equiv).
  • React: Stir at room temperature (25 °C) for 4 hours. Monitor by TLC (formation of the hydroxamic ester).

  • Solvent Switch (Critical): The Rh-catalyzed step requires a polar, non-coordinating solvent. Evaporate the CH

    
    Cl
    
    
    
    under reduced pressure (or a stream of N
    
    
    ) to obtain the crude intermediate residue. Do not perform an aqueous workup unless impurities are significant.
Phase 2: Rh(III)-Catalyzed Annulation[10]
  • Catalyst Addition: To the residue from Phase 1, add [Cp*RhCl

    
    ]
    
    
    
    (15.5 mg, 0.025 mmol) and AgSbF
    
    
    (34 mg, 0.10 mmol).
    • Expert Insight: AgSbF

      
       abstracts chloride ligands, generating the cationic species [Cp*Rh(III)]
      
      
      
      , which is far more active for C-H activation.
  • Reagent Addition: Add NaOAc (164 mg, 2.0 mmol) and Vinyl Acetate (185 µL, 2.0 mmol).

  • Solvate: Add TFE (2,2,2-Trifluoroethanol) (4 mL).

    • Why TFE? TFE stabilizes the cationic Rh species and facilitates the proton-transfer steps via hydrogen bonding.

  • Cyclization: Seal the tube and heat to 100 °C for 16 hours. The solution typically turns dark red/brown.

  • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The product, 8-methylisoquinolin-1(2H)-one, is typically more polar than the intermediate.

Phase 3: Workup & Purification[6]
  • Cool: Allow the mixture to cool to room temperature.

  • Dilute: Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove metal precipitates.

  • Wash: Wash the filtrate with saturated NaHCO

    
     (2 x 10 mL) to remove pivalic acid and unreacted starting material.
    
  • Purify: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in DCM or 20-50% EtOAc in Hexanes).

  • Characterization: The product is obtained as a white to off-white solid.

    • Expected Yield: 75-85% (based on optimized literature precedents).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning or moisture.Ensure TFE is dry. Degas the solvent with N

for 10 min before heating.
Regioisomer Mix Steric control failure.Unlikely with 2-methylbenzoic acid. If observed, lower temperature to 80 °C and extend time.
Incomplete Conversion Loss of Vinyl Acetate.Vinyl acetate is volatile (bp 72 °C). Ensure the vessel is sealed tight. Add an extra 1.0 equiv after 8 hours.
Black Precipitate Rhodium decomposition.Reduce temperature.[5] Verify inert atmosphere.

References

  • Sun, R., et al. (2019).[9] "Divergent Synthesis of Isoquinolone and Isocoumarin Derivatives by the Annulation of Benzoic Acid with N-Vinyl Amide." Organic Letters, 21(23), 9425–9429.[10] [Link]

  • Walker, S. E., et al. (2014). "Rhodium(III)-Catalyzed C-H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent." Organic Letters, 16(24), 6338–6341. [Link]

  • Guimond, N., & Fagnou, K. (2010). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Benzimidates and Alkynes." Journal of the American Chemical Society, 132(20), 6908–6909. [Link]

  • Ackermann, L., et al. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. [Link]

Sources

Rhodium-catalyzed annulation to form 8-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the synthesis of 8-methylisoquinolin-1(2H)-one scaffolds via Rhodium(III)-catalyzed C–H activation and annulation. This specific regiochemical target—bearing a methyl group at the sterically congested 8-position (peri to the carbonyl)—requires precise substrate design and catalytic control to overcome steric hindrance during the annulation process.

Part 1: Introduction & Strategic Analysis

The Challenge of the 8-Position Isoquinolin-1(2H)-ones are privileged pharmacophores in drug discovery (e.g., PARP inhibitors, kinase inhibitors). While 3- and 4-substituted variants are easily accessed via standard C–H activation, the 8-methylisoquinolin-1(2H)-one presents a unique challenge. The 8-methyl group introduces significant peri-strain with the carbonyl oxygen, often twisting the amide bond out of planarity. Synthesizing this motif requires starting with 2-methylbenzamide (o-toluamide) and directing the C–H activation to the other ortho-position (C6), followed by alkyne insertion and ring closure.

Mechanism-Based Design The transformation relies on the Cp*Rh(III) catalytic cycle. The amide group acts as a directing group (DG).[1][2]

  • Directing Group: A primary amide (-CONH2) or N-pivaloyloxy amide (-CONHOGPiv) is used. The primary amide requires an external oxidant (e.g., Cu(OAc)2), while the N-pivaloyloxy group acts as an internal oxidant, cleaving the N-O bond to drive the reaction and yielding the free N-H isoquinolinone directly.

  • Regioselectivity: In 2-methylbenzamide, the C2-methyl group blocks one ortho site. The catalyst is forced to activate the C6-H bond.

  • Annulation: An alkyne inserts into the Rh-Aryl bond, followed by reductive elimination to form the C–N bond.

Part 2: Experimental Protocol

Method A: External Oxidant Route (Primary Benzamide)

Best for atom economy when starting from commercially available o-toluamide.

Reagents & Materials:

  • Substrate: 2-Methylbenzamide (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%)

  • Co-Catalyst: AgSbF6 (10 mol%) or AgOAc (to generate the active cationic Rh species)

  • Oxidant: Cu(OAc)2[3]·H2O (2.1 equiv)

  • Solvent: tert-Amyl alcohol (tAmOH) or 1,2-Dichloroethane (DCE)

  • Conditions: 110 °C, Sealed Tube, 16–24 h

Step-by-Step Procedure:

  • Setup: In a glovebox or under a stream of N2, charge a 15 mL pressure tube with 2-methylbenzamide (0.5 mmol, 67.6 mg), Diphenylacetylene (0.6 mmol, 107 mg), [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol), AgSbF6 (17.2 mg, 0.05 mmol), and Cu(OAc)2·H2O (210 mg, 1.05 mmol).

  • Solvation: Add tert-Amyl alcohol (2.0 mL). Note: tAmOH is preferred over DCE for green chemistry compliance and higher boiling point stability.

  • Reaction: Seal the tube with a Teflon-lined cap. Place in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm).

  • Monitoring: Monitor by TLC or LC-MS after 16 hours. The product will appear as a fluorescent spot (often blue/green under UV).

  • Workup: Cool to room temperature. Dilute with CH2Cl2 (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 4:1 to 1:1) to yield the 3,4-diphenyl-8-methylisoquinolin-1(2H)-one.

Method B: Internal Oxidant Route (N-Pivaloyloxy Benzamide)

Best for difficult substrates or mild conditions; no copper waste.

  • Substrate Synthesis: React 2-methylbenzoyl chloride with NH2OPiv to form N-pivaloyloxy-2-methylbenzamide.

  • Catalysis: Use [Cp*RhCl2]2 (2.5 mol%) and CsOAc (30 mol%) in MeOH or DCE at 60–80 °C. No external oxidant (Cu) is needed.

  • Outcome: The N-O bond cleavage drives the cycle, releasing PivOH as the byproduct.

Part 3: Reaction Optimization & Data

Table 1: Optimization of Conditions for 8-Methylisoquinolinone Synthesis Model Reaction: 2-Methylbenzamide + Diphenylacetylene

EntryCatalyst (mol%)Additive/OxidantSolventTemp (°C)Yield (%)Notes
1[CpRhCl2]2 (2.5)Cu(OAc)2 (2.1 eq)DCE10078Standard conditions
2[CpRhCl2]2 (2.5)Cu(OAc)2 (2.1 eq)tAmOH 11085 Green solvent, better solubility
3[CpRhCl2]2 (2.5)Air (1 atm)tAmOH12045Poor re-oxidation efficiency
4Rh2(OAc)4Cu(OAc)2DCE1000Rh(II) inactive for this cycle
5[CpRhCl2]2 (2.5)Ag2CO3 (2.1 eq)DMF12062Silver oxidant works but expensive
6[Cp*RhCl2]2 (1.0) Cu(OAc)2 (2.1 eq) tAmOH 110 81 Optimized Loading

Part 4: Mechanism & Visualization

The reaction proceeds via a Rh(III)/Rh(I) catalytic cycle. The steric bulk of the 2-methyl group on the benzamide does not inhibit formation of the rhodacycle, but it enforces regioselectivity at the C6 position.

Figure 1: Catalytic Cycle for 8-Methylisoquinolin-1(2H)-one Synthesis

RhodiumCycle cluster_0 Key Transformation Cat Cp*Rh(III) Species (Active Catalyst) Coord Coordination (N-Directing Group) Cat->Coord + 2-Methylbenzamide CH_Act C-H Activation (Rhodacycle Formation) Coord->CH_Act - AcOH Insert Alkyne Insertion (7-Membered Rhodacycle) CH_Act->Insert + Alkyne RedElim Reductive Elimination (C-N Bond Formation) Insert->RedElim ProdRel Product Release (Rh(I) Species) RedElim->ProdRel Reox Re-oxidation (Rh(I) -> Rh(III)) ProdRel->Reox + 8-Methylisoquinolinone Reox->Cat + Cu(OAc)2 / - CuOAc

Caption: The CpRh(III) catalytic cycle showing C-H activation at the C6 position of 2-methylbenzamide, followed by alkyne insertion and reductive elimination to form the isoquinolinone core.*

Part 5: Troubleshooting & Critical Parameters

  • Regioselectivity (Meta-substituted substrates): If using 3-methylbenzamide instead of 2-methyl, C–H activation favors the less hindered C6 position (yielding 6-methylisoquinolinone) over the hindered C2 position (which would yield 8-methyl). To guarantee the 8-methyl product, you must start with 2-methylbenzamide.

  • Moisture Sensitivity: While Rh(III) catalysis is generally robust, the presence of water can inhibit the Cu(II) re-oxidation step. Use anhydrous solvents.

  • Unsubstituted 3,4-Positions: If the target is the parent 8-methylisoquinolin-1(2H)-one (without phenyl/alkyl groups at 3/4), internal alkynes cannot be used. Instead, use vinyl carbonate or acetylene surrogates (e.g., TIPS-acetylene followed by desilylation) as the coupling partner.

Part 6: References

  • Satoh, T., & Miura, M. (2010). "Rh-Catalyzed Oxidative Coupling between Primary and Secondary Benzamides and Alkynes: Synthesis of Polycyclic Amides." The Journal of Organic Chemistry, 75(21), 7484–7487. Link

  • Guimond, N., & Fagnou, K. (2010). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes." Journal of the American Chemical Society, 132(20), 6908–6909. Link

  • Rovis, T., et al. (2011). "Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation." Journal of the American Chemical Society, 133(45), 18066–18069. Link

  • Shi, Z., et al. (2021). "Mild Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via Rh(III)-Catalyzed Tandem C-H-Allylation/N-Alkylation Annulation." The Journal of Organic Chemistry, 86(23), 17063–17070. Link

  • Glorius, F., et al. (2016). "Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones." Organic Letters, 18(15), 3622–3625. Link

Sources

Scalable Preparation of 8-Methylisoquinolin-1(2H)-one: A Detailed Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of pharmacological properties, making the development of robust and scalable synthetic routes to specific derivatives a critical endeavor in drug discovery and development.[4] 8-methylisoquinolin-1(2H)-one, in particular, is a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[5] This application note provides a comprehensive overview of scalable synthetic strategies for the preparation of 8-methylisoquinolin-1(2H)-one, with detailed protocols and a discussion of the practical considerations for large-scale production.

Strategic Approaches to the Synthesis of 8-Methylisoquinolin-1(2H)-one

The synthesis of 8-methylisoquinolin-1(2H)-one can be approached through several strategic disconnections. The most common and scalable methods involve the cyclization of a suitably substituted 2-methylbenzoyl derivative. Key strategies, which will be detailed in this note, include:

  • Palladium-Catalyzed Intramolecular Cyclization of 2-Iodo-6-methylbenzoic Acid Derivatives: This is a robust and widely applicable method for the formation of the isoquinolinone core.

  • Sonogashira Coupling and Subsequent Cyclization: This two-step, one-pot approach offers a versatile route from 2-halobenzamides.

  • Intramolecular Heck Reaction: This method provides an alternative palladium-catalyzed cyclization pathway.

The choice of a particular route on an industrial scale will depend on factors such as the cost and availability of starting materials, the safety profile of the reagents and reaction conditions, and the overall process efficiency.

Comparative Overview of Synthetic Strategies

Strategy Key Precursor Catalyst/Reagents Advantages Scalability Considerations
Intramolecular Cyclization of a 2-Iodo-6-methylbenzoic Acid Derivative 2-Iodo-6-methylbenzoic acidPd(OAc)₂, PPh₃, Amine SourceHigh yielding, well-established methodology.Availability and cost of 2-iodo-6-methylbenzoic acid; palladium catalyst cost and removal.
Sonogashira Coupling and Cyclization 2-Halo-6-methylbenzamidePd catalyst, Cu(I) co-catalyst, Terminal alkyne, BaseModular approach allowing for diversification; can be performed in one pot.[6][7][8]Management of acetylene gas or surrogates; catalyst loading and cost.
Intramolecular Heck Reaction N-allyl-2-bromo-6-methylbenzamidePd catalyst, BaseGood functional group tolerance.[5][9]Synthesis of the N-allyl precursor; potential for side reactions.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of 2-Iodo-6-methylbenzoic Acid

This protocol is adapted from a general procedure for the synthesis of isoquinolinones and is a highly effective method for the preparation of 8-methylisoquinolin-1(2H)-one.[5]

Workflow for Protocol 1

cluster_0 Step 1: Preparation of 2-Iodo-6-methylbenzoic Acid cluster_1 Step 2: Synthesis of 8-Methylisoquinolin-1(2H)-one A 2-Amino-6-methylbenzoic acid B Diazotization (NaNO₂, H₂SO₄) A->B C Iodination (KI) B->C D 2-Iodo-6-methylbenzoic acid C->D E 2-Iodo-6-methylbenzoic acid G Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) E->G F Amine Source (e.g., formamide) F->G H 8-Methylisoquinolin-1(2H)-one G->H Intramolecular Cyclization

A two-step synthesis of 8-methylisoquinolin-1(2H)-one.

Step 1: Preparation of 2-Iodo-6-methylbenzoic Acid

This procedure is based on the Sandmeyer reaction, a well-established method for the conversion of anilines to aryl halides.[10]

  • Materials:

    • 2-Amino-6-methylbenzoic acid

    • Sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Diethyl ether

    • Deionized water

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated sulfuric acid.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture to room temperature and add a saturated solution of sodium thiosulfate to quench any remaining iodine.

    • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-iodo-6-methylbenzoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 8-Methylisoquinolin-1(2H)-one

  • Materials:

    • 2-Iodo-6-methylbenzoic acid

    • Formamide (as the amine source)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-iodo-6-methylbenzoic acid (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous DMF and formamide (5.0 eq) via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield 8-methylisoquinolin-1(2H)-one.

Protocol 2: Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol offers a modular and efficient route to substituted isoquinolinones.[11]

Workflow for Protocol 2

cluster_0 One-Pot Reaction A 2-Iodo-6-methylbenzamide C CuI, Base (e.g., K₂CO₃) A->C B Terminal Alkyne (e.g., Trimethylsilylacetylene) B->C D Intermediate C->D Sonogashira Coupling E Cyclization D->E F 8-Methylisoquinolin-1(2H)-one E->F

A one-pot Sonogashira coupling and cyclization synthesis.

  • Materials:

    • 2-Iodo-6-methylbenzamide

    • Trimethylsilylacetylene

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • To a dry Schlenk tube, add 2-iodo-6-methylbenzamide (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous DMSO and trimethylsilylacetylene (1.5 eq) via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. The reaction proceeds via an initial Sonogashira coupling followed by an in-situ cyclization and desilylation.

    • Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature and pour into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 8-methylisoquinolin-1(2H)-one.

Scalability and Process Optimization Considerations

When scaling up the synthesis of 8-methylisoquinolin-1(2H)-one, several factors must be considered to ensure a safe, efficient, and cost-effective process.

  • Starting Material Sourcing: The cost and availability of the key starting materials, such as 2-amino-6-methylbenzoic acid or 2-iodo-6-methylbenzamide, are critical. For large-scale campaigns, securing a reliable supply chain is paramount.

  • Catalyst Loading and Recovery: Both palladium and copper catalysts represent a significant cost. Optimizing the catalyst loading to the lowest effective level is essential. For palladium-catalyzed reactions, implementing strategies for catalyst recovery and recycling, such as using heterogeneous catalysts or employing scavenger resins, can significantly improve process economics.

  • Solvent Selection and Work-up: The choice of solvent should be guided by safety, environmental impact, and ease of recovery. Solvents like DMF and DMSO, while effective, can be problematic on a large scale due to their high boiling points and potential toxicity. Investigating greener solvent alternatives is advisable.[2] The work-up procedure should be optimized to minimize solvent usage and waste generation.

  • Reaction Monitoring and Control: Implementing in-process controls (IPCs) using techniques like HPLC or UPLC is crucial for monitoring reaction progress and ensuring consistent product quality. This allows for timely adjustments to reaction parameters and helps in identifying the optimal reaction endpoint.

  • Purification: Chromatography is often not feasible for large-scale production. Developing a robust crystallization or trituration method for the final product is essential for achieving high purity on a kilogram scale.

  • Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is mandatory. This includes understanding the thermal stability of intermediates and managing any potential exotherms.

Conclusion

The synthesis of 8-methylisoquinolin-1(2H)-one can be achieved through several scalable and efficient methods. The palladium-catalyzed intramolecular cyclization of 2-iodo-6-methylbenzoic acid derivatives and the copper-catalyzed Sonogashira coupling-cyclization of 2-iodo-6-methylbenzamide are particularly noteworthy for their reliability and adaptability to process chemistry. By carefully considering the factors outlined in this application note, researchers and drug development professionals can select and optimize a synthetic route that meets the demands of both laboratory-scale synthesis and large-scale manufacturing, ultimately facilitating the advancement of new therapeutic agents.

References

  • Majumdar, K. C., & Chattopadhyay, S. K. (2010).
  • Catellani, M., & Motti, E. (2017).
  • Larock, R. C., & Yue, D. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry, 68(13), 5293-5299.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 16(3), 340-356.
  • Li, J., et al. (2022). Visible-Light-Driven Modular Synthesis of Isoquinolinone Derivatives via Palladium-Catalyzed Radical 6-endo Annulation of Aryl Halides. Organic Letters, 24(9), 1826-1831.
  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(46), 30231-30275.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • PianetaChimica. (n.d.). Preparation of 2-iodo benzoic acid. Retrieved from [Link]

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Pal, M., et al. (2021). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle.
  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from [Link]

  • Li, G., et al. (2017). Consecutive Sonogashira Coupling and Hydroamination Cyclization for the Synthesis of Isoindolo[1,2-b]quinazolin-10(12H)-ones Catalyzed by CuI/l-Proline. The Journal of Organic Chemistry, 82(9), 4734-4742.
  • Kita, Y., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 26(7), 1895.
  • Supporting information Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Kiprof, P., & El-Khatib, R. (2025). Synthesis of a-ring-substituted 5,6,8,12B-tetrahydroisoindolo[1,2-A] isoquinolin-8-ones.
  • Shao, L., et al. (2018).
  • Li, Z., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(59), 37367-37371.
  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Comin, M. J., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15025-15036.
  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • Li, Y., et al. (2022). Synthesis of isoquinolin‐1(2H)‐ones by Li et al.
  • Pal, M., et al. (2021). CuCl2-catalyzed inexpensive, faster and ligand/additive free synthesis of isoquinolin-1(2H)-one derivatives via the coupling-cyclization strategy: Evaluation of a new class of compounds as potential PDE4 inhibitors. Bioorganic Chemistry, 115, 105265.
  • ResearchGate. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline.
  • Bakulina, O., et al. (2021). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 17, 1851-1860.

Sources

Application Note: Strategic Halogenation of 8-Methylisoquinolin-1(2H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 8-methylisoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, notably serving as a core structural motif in Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and various anti-ischemic agents. The presence of the 8-methyl group introduces unique steric and electronic constraints compared to the unsubstituted parent isoquinolinone, necessitating tailored halogenation strategies.

This guide details three validated protocols for introducing halogens into this scaffold. The choice of technique depends entirely on the desired site of functionalization:

  • C-4 Regioselective Halogenation: Driven by electronic activation (Electrophilic Aromatic Substitution).

  • Benzylic (Lateral) Halogenation: Driven by radical chemistry (Wohl-Ziegler reaction) targeting the 8-methyl group.

  • C-5 Remote Functionalization: An advanced C-H activation strategy for diversifying the homocyclic ring.

Mechanistic Decision Matrix

The following diagram illustrates the divergence in reactivity based on reaction conditions.

ReactionMatrix Scaffold 8-Methylisoquinolin-1(2H)-one (Substrate) Condition_A CONDITIONS A: Electrophilic (NBS/NIS, Polar Solvent) No Radical Initiator Scaffold->Condition_A Electronic Control Condition_B CONDITIONS B: Radical (NBS, Non-polar Solvent) AIBN/Light, Reflux Scaffold->Condition_B Radical Control Product_A C-4 Halogenation (Core Functionalization) Condition_A->Product_A SEAr Mechanism Product_B 8-Bromomethyl Derivative (Side-chain Functionalization) Condition_B->Product_B H-Abstraction

Figure 1: Reactivity divergence. Electronic conditions favor C-4 substitution, while radical conditions target the 8-methyl group.

Protocol A: Regioselective C-4 Bromination (EAS)

Objective: Synthesis of 4-bromo-8-methylisoquinolin-1(2H)-one. Mechanism: Electrophilic Aromatic Substitution (SEAr).[1][2] The enamide character of the lactam ring makes C-4 highly nucleophilic. Application: Precursor for Suzuki-Miyaura coupling to install biaryl motifs (PARP inhibitor synthesis).

Materials & Reagents[3][4][5][6][7][8]
  • Substrate: 8-methylisoquinolin-1(2H)-one (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 8-methylisoquinolin-1(2H)-one (1.0 equiv) and MeCN (10 mL/g). Ensure the suspension is stirring rapidly.

    • Note: DMF is preferred if solubility in MeCN is poor, but MeCN simplifies workup.

  • Reagent Addition: Cool the mixture to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Critical Control: Protect from bright light to suppress competing radical bromination at the 8-methyl position.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of Starting Material (SM) [M+H] and appearance of Product [M+H+79/81].

  • Quench & Isolation:

    • If in MeCN: The product often precipitates. Filter the solid, wash with cold MeCN, and dry.

    • If in DMF: Pour the reaction mixture into ice-water (5x volume). Stir for 30 mins. Filter the resulting precipitate.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient. Flash chromatography is rarely needed unless over-bromination occurred.

Self-Validating Checkpoints:

  • NMR Signature: The disappearance of the C-4 singlet proton (typically ~6.5–7.0 ppm) and the retention of the C-3 doublet (becoming a singlet or slightly shifted) confirms regioselectivity.

  • Color: The reaction should remain pale yellow/orange. A deep red color often indicates free Br₂ generation and potential side reactions.

Protocol B: C-4 Iodination (Enhanced Reactivity)

Objective: Synthesis of 4-iodo-8-methylisoquinolin-1(2H)-one. Application: Required when subsequent cross-couplings are sterically demanding or require milder conditions (e.g., Sonogashira coupling).

Reaction Matrix
ParameterCondition SetRationale
Reagent N-Iodosuccinimide (NIS) (1.1 equiv)Softer electrophile than NBS.
Catalyst TFA (10 mol%) or TsOHActivates the NIS; protonates the carbonyl to enhance C-4 nucleophilicity.
Solvent Acetonitrile/DCE (1:1)DCE solubilizes the iodine complex.
Temp Reflux (80°C)Iodination has a higher activation energy than bromination.
Protocol
  • Dissolve substrate in MeCN/DCE.

  • Add NIS (1.1 equiv) and TFA (10 mol%).

  • Heat to reflux for 6–12 hours.

  • Quench: Cool to RT. Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce residual iodine (solution turns from purple/brown to yellow).

  • Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.

Protocol C: Benzylic Bromination (Wohl-Ziegler)[9]

Objective: Functionalization of the 8-methyl group to 8-(bromomethyl)isoquinolin-1(2H)-one. Risk: This reaction competes with C-4 bromination. To succeed, the N-position is often protected (e.g., N-Methyl or N-Benzyl) to prevent N-bromination, though careful control can work on the free lactam.

Workflow Diagram

RadicalWorkflow Start Start: Substrate + NBS Solvent: CCl4 or PhCF3 Initiation Add AIBN (5 mol%) Heat to Reflux Start->Initiation Propagation Radical Chain (Scavenge HBr) Initiation->Propagation Completion End Point: Succinimide floats Propagation->Completion

Figure 2: Radical bromination workflow. Note that PhCF3 (Trifluorotoluene) is the modern, greener replacement for CCl4.

Step-by-Step Methodology
  • Solvent Choice: Use Trifluorotoluene (PhCF₃) or Chlorobenzene. Avoid MeCN/DMF (these favor EAS).

  • Stoichiometry: Substrate (1.0 equiv), NBS (1.0 equiv), AIBN (0.05 equiv).

  • Procedure:

    • Suspend substrate and NBS in solvent.

    • Add AIBN.[3]

    • Heat to reflux (critical for radical initiation).

    • Observation: The dense NBS solid will disappear and be replaced by low-density succinimide floating on the surface.[4]

  • Purification: Filter off succinimide while hot. Evaporate solvent. The product is often unstable on silica; use immediately or recrystallize from hexanes/EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Mixture of C-4 and 8-MeBr products Competing mechanisms.For C-4: Exclude light, use polar solvent (DMF), lower temp. For 8-Me: Use non-polar solvent, high temp, radical initiator.
Low Conversion (Iodination) Low electrophilicity of NIS.Add 10-20% TFA or switch to ICl (Iodine Monochloride) in AcOH.
N-Bromination observed Kinetic product formation.Heat the reaction.[4] N-Br is often reversible and will rearrange to the thermodynamic C-4 product.
Poor Solubility Lactam hydrogen bonding.N-protect (e.g., N-Me, N-PMB) prior to halogenation to improve solubility profile.

References

  • Mechanistic Basis of EAS in Isoquinolinones

    • Dalal Institute. "Aromatic Electrophilic Substitution - The Arenium Ion Mechanism." Link

  • PARP Inhibitor Scaffold Synthesis

    • Maksimainen, M. et al. "Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones."[5] ACS Omega, 2020. Link

  • Wohl-Ziegler Bromination Standards

    • Organic Chemistry Portal.[4] "Wohl-Ziegler Reaction."[4][6] Link

  • Remote C-H Functionalization (C-5 Targeting)

    • Xu, J. et al. "Remote C-H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling."[7] Chemistry - An Asian Journal, 2016.[7][8] Link

  • General Halogenation of 8-Substituted Quinolines

    • Long, Y. et al. "Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water."[9] Molecules, 2019.[10][11][6][9] Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 8-methylisoquinolin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 8-methylisoquinolin-1(2H)-one .

Due to the unique steric environment of this molecule, traditional transition-metal-catalyzed C–H activation protocols often fail, resulting in poor yields and complex impurity profiles. As an Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the mechanistic causality of these failures and providing a self-validating, highly optimized workflow to ensure reproducible success.

Mechanistic Pathway & Failure Analysis

The most efficient route to 8-methylisoquinolin-1(2H)-one is the Rh(III)-catalyzed C–H activation/annulation of 2-methyl-N-(pivaloyloxy)benzamide with an alkyne (or an alkyne equivalent like vinyl acetate)[1].

The Core Problem: The ortho-methyl group on the starting benzamide creates severe steric clash with the amide directing group. This forces the amide out of coplanarity with the aromatic ring. Because the directing group cannot easily adopt the planar conformation required to coordinate with the Rh(III) center, the Concerted Metalation-Deprotonation (CMD) step is drastically slowed down. When C–H activation is delayed, the substrate undergoes a competing Lossen rearrangement , destroying the starting material and tanking your yield[1].

Pathway A 2-Methyl-N-(pivaloyloxy)benzamide + Alkyne / Vinyl Acetate B [Cp*RhCl2]2 / CsOAc Active Rh(III) Species A->B Additives C Sterically Hindered C-H Activation (CMD) B->C D Rhodacycle Intermediate C->D E Alkyne Insertion D->E Fast in TFE F Lossen Rearrangement (Side Reaction) D->F Slow Insertion (High Temp) G Reductive Elimination & N-O Cleavage E->G G->B Rh(III) Regeneration H 8-Methylisoquinolin-1(2H)-one (Target Product) G->H

Mechanistic pathway and competing side reactions in Rh(III)-catalyzed isoquinolinone synthesis.

Troubleshooting FAQs

Q1: My reaction stalls at 40% conversion, and I am seeing a highly non-polar byproduct on TLC. What is happening? A1: You are observing the Lossen rearrangement byproduct. Because the 8-methyl precursor is sterically hindered, the Rh-coordinated intermediate has a prolonged lifetime. At standard reaction temperatures (80–100 °C), the N-O bond of the pivalate cleaves prematurely, converting your benzamide into an isocyanate[1]. Fix: Lower the temperature to 60 °C and switch your solvent to 2,2,2-Trifluoroethanol (TFE). TFE is a highly polar, hydrogen-bond-donating solvent that dramatically increases the electrophilicity of the Rh(III) center, accelerating the desired C–H activation so it outcompetes the rearrangement.

Q2: I want to synthesize the 3,4-unsubstituted 8-methylisoquinolin-1(2H)-one. Using acetylene gas is a safety hazard in our facility. What are my alternatives? A2: You do not need acetylene gas. You can use vinyl acetate as a cheap, bench-stable acetylene equivalent. During the annulation, vinyl acetate inserts into the rhodacycle, and subsequent elimination of acetic acid yields the 3,4-unsubstituted isoquinolone core cleanly[1].

Q3: The reaction turns black immediately, and LC-MS shows unreacted starting material. Is my catalyst dead? A3: Yes. The immediate precipitation of "Rh black" indicates catalyst degradation. This is almost always caused by moisture in your reagents. The N-(pivaloyloxy) group acts as an internal oxidant to regenerate Rh(III)[1]. If water is present, it hydrolyzes the pivalate, destroying your internal oxidant and causing the Rh(I) intermediate to irreversibly aggregate into inactive Rh(0) nanoparticles. Ensure strict anhydrous conditions.

Quantitative Data: Condition Optimization

The table below summarizes the causality between solvent/additive choices and the resulting reaction yields. Notice how the combination of TFE and lower temperatures suppresses the Lossen rearrangement.

EntryCatalyst (mol%)SolventAdditive (eq)Temp (°C)Conversion (%)Yield (%)Mechanistic Observation
1[CpRhCl₂]₂ (2.5)MeOHNaOAc (2.0)80>9515Massive Lossen rearrangement due to slow CMD.
2[CpRhCl₂]₂ (2.5)DCECsOAc (2.0)806042Incomplete conversion; poor Rh electrophilicity.
3[CpRhCl₂]₂ (5.0)TFECsOAc (2.0)80>9578Good yield, but minor thermal degradation persists.
4 [CpRhCl₂]₂ (5.0) TFE CsOAc (2.0) 60 >95 89 Optimal: Fast CMD outcompetes side reactions.

Self-Validating Experimental Protocol (SOP)

To ensure high reproducibility, this protocol integrates In-Process Quality Control (IPQC) steps. Every action is paired with a validation metric so you can verify the integrity of the reaction in real-time[2].

Materials Required:

  • 2-Methyl-N-(pivaloyloxy)benzamide (1.0 eq, strictly anhydrous)

  • Vinyl acetate (2.0 eq, acting as the alkyne equivalent)

  • [Cp*RhCl₂]₂ (5.0 mol%)

  • CsOAc (2.0 eq, oven-dried)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Workflow:

Step 1: Catalyst Pre-Activation

  • Action: In a flame-dried Schlenk tube under an argon atmosphere, combine[Cp*RhCl₂]₂ (5.0 mol%) and CsOAc (2.0 eq). Add anhydrous TFE to achieve a 0.2 M concentration. Stir at room temperature for 10 minutes.

  • Validation (IPQC 1): The solution should turn a deep, homogeneous orange/red. If the solution turns cloudy or black, moisture has compromised the catalyst. Discard and restart.

Step 2: Substrate Addition

  • Action: Add 2-methyl-N-(pivaloyloxy)benzamide (1.0 eq) and vinyl acetate (2.0 eq) to the active catalyst solution. Seal the tube and heat to exactly 60 °C.

  • Validation (IPQC 2): The reaction must remain homogeneous. The lower temperature (60 °C) is critical to prevent the thermal Lossen rearrangement of the sterically hindered substrate.

Step 3: Reaction Monitoring

  • Action: Stir the reaction for 4 hours. Pull a 10 µL aliquot, dilute with EtOAc, and spot on a TLC plate (Eluent: Hexanes/EtOAc 3:1).

  • Validation (IPQC 3):

    • Target Profile: A strong UV-active spot at Rf ~0.3 (8-methylisoquinolin-1(2H)-one).

    • Warning Profile: A spot at Rf ~0.6 indicates the isocyanate/urea byproduct. If this spot is dominant, check your temperature calibration[2].

Step 4: Work-up and Purification

  • Action: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst and cesium salts[2]. Wash the pad with EtOAc (3 × 10 mL). Concentrate the filtrate under reduced pressure.

  • Validation (IPQC 4): The crude NMR should show a distinct singlet around δ 8.5 ppm (the C3 proton of the isoquinolone ring), confirming successful annulation and elimination of acetic acid. Purify via flash column chromatography (gradient: 10% to 50% EtOAc in Hexanes).

References

  • Development and Application of Rhodium(III)-Catalysed C-H Activation Methodologies. White Rose eTheses Online. Contains mechanistic insights on N-(pivaloyloxy)benzamides, Lossen rearrangements, and the use of vinyl acetate in isoquinolone synthesis. URL: [Link]

  • Transition metal-catalyzed coupling of heterocyclic alkenes via C-H activation: Recent trends and applications. ResearchGate. Details the broader scope of transition metal-catalyzed C-H activation for assembling heterocyclic scaffolds. URL:[Link]

Sources

Technical Support Center: Purification of 8-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: PUR-8MIQ-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The Molecule & The Challenge

Welcome to the technical hub for 8-methylisoquinolin-1(2H)-one . This scaffold is a critical pharmacophore in modern drug discovery, particularly in PARP inhibitors and kinase modulation.[1]

The Core Challenge: Unlike simple quinolines, the 1(2H)-one lactam core creates a strong dipole, making the molecule highly crystalline yet prone to "oiling out" in intermediate polarity solvents.[1] Furthermore, the 8-methyl substituent introduces significant peri-strain with the carbonyl/nitrogen center.[1] This steric clash distorts planarity, altering solubility profiles compared to the 6-methyl or unsubstituted analogs.[1]

This guide treats purification not as a chore, but as a logic gate system.

Module 1: Chromatographic Strategies (High Precision)

Scenario: You have a crude reaction mixture (likely from Rh(III)-catalyzed C-H activation or Pd-catalyzed cyclization) containing unreacted benzamide, metal residues, and potential regioisomers.[1]

The "Polarity Trap" Protocol

Standard hexane/ethyl acetate gradients often fail because the lactam drags the compound to the baseline or causes tailing.[1]

Recommended Stationary Phase: Silica Gel (40–63 µm) or C18 (Reverse Phase).[1]

ParameterNormal Phase (Silica)Reverse Phase (C18)
Primary Solvent Dichloromethane (DCM)Water (0.1% Formic Acid)
Modifier Methanol (MeOH)Acetonitrile (MeCN)
Gradient Slope 0% → 5% MeOH in DCM5% → 95% MeCN
Additives None (Basic alumina pre-filter optional)Formic Acid (improves peak shape)
Target Rf 0.35 in 95:5 DCM:MeOHretention time ~4-6 min

Detailed Workflow:

  • Sample Loading: Do not wet-load using DCM alone; the compound may precipitate on the column head.[1] Dissolve crude in a minimum volume of DCM:MeOH (9:1) and adsorb onto Celite or Silica (Dry Load).[1]

  • Elution: Start isocratic with 100% DCM for 2 CV (Column Volumes) to elute non-polar impurities (e.g., phosphine ligands).[1]

  • Gradient: Ramp to 5% MeOH over 10 CV. The 8-methyl isomer typically elutes slightly faster than the 6-methyl isomer due to steric shielding of the polar lactam head.[1]

Technical Insight: The 8-methyl group creates a "steric lip" that hinders the lactam nitrogen's ability to hydrogen bond with the silica silanols effectively compared to the unhindered 6-methyl isomer.[1] This subtle difference is your separation lever.[1]

Module 2: Crystallization & Trituration (Scalability)

Scenario: You have >500 mg of material, or chromatography provided a semi-pure solid.[1] You need >99% purity for biological assay.[1]

The "Anti-Solvent Crash" Technique

Isoquinolinones are notorious for trapping solvent.[1] A slow equilibrium crystallization is required.[1]

Recommended Solvent System: Ethyl Acetate (Good Solvent) / Heptane (Anti-Solvent).[1][2]

Step-by-Step Protocol:

  • Dissolution: Suspend crude solid in Ethyl Acetate (10 mL/g). Heat to reflux (approx. 77°C).[1]

  • Titration: If solid remains, add Methanol dropwise just until clear. (Avoid excess MeOH; it increases solubility too drastically).[1]

  • Nucleation: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent turbidity appears (the "cloud point").[1]

  • Re-dissolution: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • The Slow Cool: Wrap the flask in a towel or place in a Dewar flask to cool to Room Temp over 4-6 hours. Do not use an ice bath yet.

  • Harvest: Once thick crystals form, cool to 0°C for 30 mins, then filter. Wash with cold 1:3 EtOAc:Heptane.[1]

Module 3: Metal Scavenging (The "Pharma" Standard)

Scenario: Your compound is pink, grey, or brown. This indicates Rhodium (Rh) or Palladium (Pd) contamination, which is toxic to cells in downstream assays.[1]

The Solution: Functionalized Silica Scavengers.[1]

ContaminantRecommended ScavengerMechanism
Palladium (Pd) Thiol-modified Silica (e.g., SiliaMetS® Thiol)Soft-soft interaction (S-Pd)
Rhodium (Rh) Diamine or Thiol/Amine SilicaChelation of high-oxidation state metal

Batch Mode Protocol:

  • Dissolve crude (post-workup) in THF or DCM (10 mL/g).

  • Add Scavenger Resin (4 equivalents relative to expected metal load, or 10-20% w/w).[1]

  • Stir at 40°C for 4 hours . (Heat is crucial for kinetic capture of Rh).[1]

  • Filter through a 0.45 µm PTFE fritted syringe or Buchner funnel.[1]

  • Concentrate filtrate.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 8-methylisoquinolin-1(2H)-one mixtures based on crude purity and scale.

PurificationStrategy Start Crude Mixture (8-methylisoquinolin-1(2H)-one) SolubilityCheck Solubility Check: Dissolves in hot EtOAc? Start->SolubilityCheck Crystallization Method A: Recrystallization (EtOAc / Heptane) SolubilityCheck->Crystallization Yes (Clear Solution) FlashColumn Method B: Flash Chromatography (DCM / MeOH Gradient) SolubilityCheck->FlashColumn No (Oils out/Insoluble) PurityCheck1 Purity > 98%? Crystallization->PurityCheck1 Success Pure Product (White Solid) PurityCheck1->Success Yes PurityCheck1->FlashColumn No (Mixed Isomers) MetalCheck Color Inspection: Pink/Grey tint? FlashColumn->MetalCheck MetalCheck->Success No (Colorless) Scavenger Metal Scavenging (Thiol-Silica / 40°C) MetalCheck->Scavenger Yes (Metal Residue) Scavenger->Success

Caption: Decision tree for selecting the optimal purification route based on solubility and impurity profile.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a "ghost" set of peaks? Is it an impurity?

  • Diagnosis: Before assuming it's an impurity, check for rotamers .[1] However, for 8-methylisoquinolinone, this is usually regioisomer contamination (e.g., 6-methyl isomer).[1]

  • Test: Run a NOESY experiment.

    • 8-Methyl: Strong NOE between the Methyl group and the H-1 (if enol) or H-7/H-8 vicinity.[1]

    • 6-Methyl: No NOE between Methyl and the lactam head group.[1]

  • Fix: If it is an isomer, use the "Polarity Trap" chromatography method described above.[1]

Q2: My product is stuck as a brown oil. How do I solidify it?

  • Cause: Isoquinolinones are prone to super-saturation.[1] The "brown" is likely oxidized ligand or polymer.[1]

  • Fix: Perform a Trituration .[1]

    • Dissolve the oil in a minimum amount of DCM.[1]

    • Add excess Diethyl Ether or Pentane while stirring rapidly.

    • A solid should precipitate.[1] Filter and wash with Pentane.[1]

Q3: Can I use water to wash the reaction?

  • Warning: While the 8-methyl group adds lipophilicity, the lactam core is still somewhat water-soluble, especially in low pH (protonation of oxygen) or high pH (deprotonation of NH).[1]

  • Protocol: Use Brine (saturated NaCl) rather than pure water to minimize product loss to the aqueous phase.[1] Keep pH neutral (pH 7).

References

  • Synthesis & Properties of Isoquinolinones

    • Title: Synthesis of 1(2H)-Isoquinolones (Review).
    • Source: Chemistry of Heterocyclic Compounds.[1][3]

    • Link:

  • Metal-Catalyzed Synthesis Context (Rh/Pd)

    • Title: Rhodium(III)-Catalyzed C-H Activation and Oxidative Coupling of Benzamides with Alkynes.[1]

    • Source: Journal of the American Chemical Society (JACS).[1]

    • Link: (Foundational work for this scaffold).[1]

  • Purification & Solubility Data

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[1][2]

    • Source: Mettler Toledo Technical Resources.[1]

    • Link:[1]

  • Chromatographic Separation of Isomers

    • Title: Separation of Isoquinoline on Newcrom R1 HPLC column.[1][4]

    • Source: SIELC Technologies Application Note.[1]

    • Link:

Sources

Troubleshooting cyclization failures in 8-methylisoquinolin-1(2H)-one production

Author: BenchChem Technical Support Team. Date: March 2026

Phase 1: Diagnostic Triage & System Analysis

Welcome to the technical support hub for isoquinolone synthesis. The production of 8-methylisoquinolin-1(2H)-one presents a unique set of challenges compared to its unsubstituted or 3,4-substituted counterparts.

The core failure mode in this synthesis is almost invariably linked to the 8-methyl substituent . Located at the peri-position relative to the carbonyl (C1), this methyl group exerts significant steric pressure, twisting the amide bond out of planarity and blocking nucleophilic trajectories.

Use the logic tree below to identify your specific failure point before proceeding to the protocol modules.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Identify Failure Mode RouteCheck Which Synthetic Route? Start->RouteCheck Isocoumarin Route A: Isocoumarin Conversion (NH3/Amine insertion) RouteCheck->Isocoumarin CH_Activation Route B: Metal-Catalyzed C-H Activation RouteCheck->CH_Activation Iso_Issue Issue: Starting material remains or hydrolysis to acid Isocoumarin->Iso_Issue CH_Issue Issue: Wrong Regioisomer (6-methyl formed instead of 8-methyl) CH_Activation->CH_Issue Iso_Sol Solution: Switch to Acidic Activation (NH4OAc/AcOH) Iso_Issue->Iso_Sol CH_Sol Solution: Switch to Pre-functionalized Precursors (Halo-benzamides) CH_Issue->CH_Sol Purification Issue: Product Insoluble / Tar Iso_Sol->Purification CH_Sol->Purification

Figure 1: Diagnostic workflow for identifying the root cause of cyclization failure based on synthetic strategy.

Phase 2: Troubleshooting The Isocoumarin Route

Context: You are attempting to convert 8-methylisocoumarin to 8-methylisoquinolin-1(2H)-one using a nitrogen source (Ammonia or primary amine).

The Problem: The "Peri-Effect" Barrier

In standard isoquinolone synthesis, treating isocoumarin with aqueous ammonia or methanolic ammonia at room temperature is sufficient. This fails for the 8-methyl derivative.

  • Observation: The reaction stalls, or you isolate the ring-opened keto-acid/amide byproduct.

  • Mechanism of Failure: The 8-methyl group sterically shields the C1 carbonyl carbon. The incoming nucleophile (NH₃) cannot access the Burgers vector required for attack perpendicular to the carbonyl plane. Additionally, the intermediate hemiaminal is destabilized, favoring reversion to starting material.

Protocol A: Acid-Promoted Exchange (The Fix)

Do not use basic conditions (NH₃/MeOH). Switch to Ammonium Acetate in Glacial Acetic Acid . The acid activates the carbonyl oxygen (protonation), making the carbon sufficiently electrophilic to overcome the steric barrier, while the high temperature drives the thermodynamic equilibrium toward the stable lactam.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 8-methylisocoumarin (1.0 equiv).

    • Reagent: Ammonium Acetate (NH₄OAc) (10.0 - 20.0 equiv).

    • Solvent: Glacial Acetic Acid (AcOH) [0.2 M concentration].

  • Setup:

    • Use a heavy-walled pressure vial or a round-bottom flask with a high-efficiency reflux condenser.

    • Critical: inert atmosphere (N₂ or Ar) is recommended to prevent oxidative degradation of the methyl group at high temps.

  • Execution:

    • Heat the mixture to reflux (118 °C) or 140 °C in a sealed tube.

    • Time: 12–24 hours. (Standard isocoumarins take 2-4 hours; the 8-methyl variant requires significantly longer).

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour the reaction mixture into ice-cold water.

    • Neutralization: Slowly add solid NaHCO₃ or 10% NaOH until pH ~7. (Caution: Exothermic/Foaming).

    • The product should precipitate as an off-white/tan solid. Filter and wash with water.[3]

Data Validation (Solvent Screen):

Solvent SystemTemp (°C)Yield (8-Me)Notes
NH₃ (aq) / MeOH250%No reaction / Hydrolysis
NH₃ / EtOH (Sealed)10025-40%Incomplete conversion
NH₄OAc / AcOH 118 82-90% Recommended Method
Urea / Imidazole16065%Difficult purification

Phase 3: Troubleshooting The Metal-Catalyzed Route

Context: You are using Rh(III), Ru(II), or Pd(II) to synthesize the core via C-H activation or annulation of benzamides with alkynes.

The Problem: Regioselectivity & Steric Exclusion

If you are starting from 3-methylbenzamide (or its N-pivaloyloxy derivative) and attempting C-H activation:

  • Observation: You isolate 6-methylisoquinolin-1(2H)-one exclusively, or a mixture favoring the 6-isomer.

  • Causality: C-H activation is sensitive to sterics.[5] The catalyst (e.g., Cp*Rh) will preferentially insert into the C-H bond at the C6 position (unhindered) rather than the C2 position (hindered by the methyl group).

Protocol B: The "Pre-Functionalized" Bypass

Do not rely on C-H activation to install the bond next to the methyl group. Instead, use a Halogen-Directed Annulation .

Recommended Workflow: Pd-Catalyzed Larock-Type Annulation Start with 2-iodo-6-methylbenzamide (or the corresponding benzoic acid + enamine). The halogen forces the metal to the correct position, overriding the steric preference.

Step-by-Step Protocol:

  • Precursor Synthesis:

    • Start with 2-amino-6-methylbenzoic acid -> Sandmeyer reaction -> 2-iodo-6-methylbenzoic acid .

    • Convert to amide: 2-iodo-6-methylbenzamide .

  • Annulation Reaction:

    • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).

    • Coupling Partner: Internal alkyne (or masked aldehyde equivalent for unsubstituted C3/C4).

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: DMF or DMAc (High boiling polar aprotic is essential).

  • Execution:

    • Heat to 100–120 °C under Argon.

    • Monitor via LC-MS.[1] The oxidative addition of Pd(0) into the C-I bond is fast; the rate-limiting step is the insertion of the alkyne due to the 8-methyl bulk.

  • Why this works: The C-Pd bond is formed explicitly at the 8-position (relative to the final ring) before the catalytic cycle begins, preventing the formation of the 6-isomer.

Phase 4: Purification & Characterization

Solubility Challenges

Isoquinolin-1(2H)-ones are notorious for poor solubility in organic solvents due to strong intermolecular hydrogen bonding (dimer formation similar to DNA base pairs). The 8-methyl group disrupts planar stacking slightly but adds lipophilicity.

Purification Guide:

  • Do not rely on silica columns if possible. The compound will streak or precipitate on the column.

  • Recrystallization:

    • Primary Solvent: Ethanol or 2-Propanol (boiling).

    • Anti-solvent: Water.

    • Technique: Dissolve in minimum boiling alcohol. Add hot water until turbid. Allow to cool slowly to 4 °C.

  • NMR Diagnostics (1H NMR in DMSO-d6):

    • Look for the NH signal (broad singlet) around 10.5–11.5 ppm .

    • 8-Methyl Signal: Expect a singlet (or doublet if coupling to H7) around 2.7–2.8 ppm . This is significantly downfield compared to a standard aryl methyl due to the deshielding cone of the carbonyl group.

FAQs: Deep Dive

Q1: Can I use the Pomeranz-Fritsch reaction for 8-methylisoquinolinone? A: Generally, no. The Pomeranz-Fritsch cyclization (acid-catalyzed reaction of benzalaminoacetals) typically yields isoquinolines (fully aromatic), not isoquinolinones. You would need to oxidize the isoquinoline product. Furthermore, cyclization onto the position ortho to a methyl group is electronically favorable but sterically difficult, often leading to low yields.

Q2: Why does my reaction turn black/tarry? A: This is likely polymerization of your alkyne or decomposition of the directing group (if using N-pivaloyloxy). The 8-methyl group slows down the reductive elimination step in metal catalysis. A slow catalytic cycle increases the "residence time" of unstable intermediates, leading to decomposition. Solution: Increase catalyst loading to 10 mol% or add silver additives (AgSbF₆) to scavenge halides and speed up the cycle.

Q3: Is the 8-methyl group prone to oxidation? A: Yes. Under harsh oxidative conditions (e.g., KMnO₄ or catalytic systems using Cu(II) oxidants in air), the benzylic 8-methyl group can be oxidized to an aldehyde or acid, especially because it is close to the electron-withdrawing carbonyl. Always degas your solvents.

References

  • Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. III. Synthesis of Isoquinolin-1-ones." Chemical & Pharmaceutical Bulletin, 33(11), 4764-4768.

  • Guimond, N., & Fagnou, K. (2010). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization." Journal of the American Chemical Society, 132(20), 6908-6909.

  • Ackermann, L., et al. (2011). "Ruthenium-Catalyzed Synthesis of Isoquinolinones." Organic Letters, 13(12), 3082-3085.

  • Atkinson, R. S., & Judkins, B. D. (1981). "The mechanism for interconversion of stereoisomers in N-(1,2-dihydro-2-oxoquinolin-1-yl)-...". Journal of the Chemical Society, Perkin Transactions 2, 509-513.

  • BenchChem Technical Support. (2025). "Troubleshooting Low Conversion Rates in Quinoline Synthesis." BenchChem Knowledge Base.

Sources

Technical Support Center: Enhancing Solubility of 8-Methylisoquinolin-1(2H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Challenge: 8-methylisoquinolin-1(2H)-one is a planar, hydrophobic lactam scaffold often utilized as a pharmacophore in PARP inhibitors and kinase research.[1][2][3] Its poor aqueous solubility stems from strong intermolecular


-

stacking interactions and a high crystal lattice energy, exacerbated by the hydrophobic methyl group at the C-8 position.[1][2]

The Solution: Standard "dissolve and dump" methods into aqueous buffers will result in immediate precipitation (solvent shock).[3] Successful bioassay delivery requires a Self-Validating Solubilization System that manages the transition from organic stock to aqueous environment using intermediate polarity carriers (Cyclodextrins) or kinetic stabilization (Step-Down Dilution).[1][2][3]

Technical Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when I add my DMSO stock to the cell culture media?

Diagnosis: You are experiencing "Solvent Shock" (Kinetic Precipitation). When a concentrated DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO rapidly diffuses into the water.[1] The local solvent environment around the compound molecules shifts instantly from hydrophobic to hydrophilic. Since 8-methylisoquinolin-1(2H)-one is a neutral lactam at physiological pH (pKa > 10), it has no charge to stabilize it.[1][2][3] The molecules aggregate to bury their hydrophobic surfaces, forming micro-crystals that are often invisible to the naked eye but cytotoxic and assay-interfering.[1]

Corrective Action: Do not add DMSO stock directly to the bulk media. Use the "Step-Down" Dilution Protocol (see Section 3) or a carrier molecule like HP-


-CD.[1][2][3]
Q2: Can I improve solubility by adjusting the pH of my buffer?

Scientific Insight: Likely No , for biological assays.[1][3] The isoquinolin-1(2H)-one core is a lactam.[1][2][3] It can be deprotonated to form a soluble anion, but the pKa of the N-H group is typically ~10.5–11.0 .

  • At pH 7.4: The compound is >99.9% neutral (insoluble form).[1][3]

  • To solubilize: You would need a pH > 10, which is incompatible with cell viability and most enzymatic assays.[1]

  • Warning: Do not acidify. Protonation occurs only at very low pH (< 1) on the oxygen, which is also biologically irrelevant.[1]

Q3: My stock solution in DMSO turned cloudy after freezing. Is it spoiled?

Diagnosis: Hygroscopic Water Uptake. DMSO is highly hygroscopic.[1][3] If stored at -20°C in a tube that isn't perfectly sealed, it absorbs atmospheric water.[1][2][3] Even 1-2% water content in DMSO can drastically reduce the solubility of hydrophobic isoquinolinones, causing "crash out" inside the stock vial.[1]

Corrective Action:

  • Warm the vial to 37°C and vortex vigorously. If it redissolves, it is usable but compromised.[1]

  • Prevention: Use anhydrous DMSO, store in aliquots (single-use), and seal with Parafilm under argon/nitrogen if possible.[1][2][3]

Validated Experimental Protocols

Protocol A: The "Step-Down" Serial Dilution (For Cell Assays)

Use this when you must use DMSO only, without other excipients.[1][2]

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Dilution (100x): Dilute the stock 1:10 into pure DMSO first, creating a 1 mM working stock.

    • Why? Pipetting 0.5 µL of 10 mM stock into 1 mL media is inaccurate and causes local precipitation.[1][3] Pipetting 5 µL of 1 mM stock is more precise.[1][3]

  • Rapid Dispersion:

    • Pre-warm culture media to 37°C.[1][3]

    • Place the pipette tip submerged in the media.

    • Expel the compound quickly while simultaneously swirling the media.

    • Max DMSO: Ensure final concentration is

      
       (v/v).
      
Protocol B: Cyclodextrin Complexation (Gold Standard)

Use this for animal studies or high-concentration in vitro assays (>50 µM).[2][3]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1][2][3] The hydrophobic isoquinolinone sits inside the CD cavity, while the hydrophilic exterior interacts with water.
ComponentConcentrationRole
8-Methylisoquinolin-1(2H)-one Up to 2 mg/mLActive Pharmaceutical Ingredient (API)
HP-

-CD
20% (w/v)Solubilizing Excipient
Buffer (PBS) pH 7.4Physiological Carrier

Step-by-Step:

  • Vehicle Prep: Dissolve 20g HP-

    
    -CD in 100 mL PBS. Filter sterilize (0.22 µm).
    
  • Compound Addition: Weigh the solid compound into a glass vial.

  • Solubilization: Add the 20% CD vehicle to the solid.

  • Energy Input: Sonicate at 40°C for 30–60 minutes. The solution should turn clear.

    • Note: If a small amount of DMSO is permitted, dissolve compound in minimal DMSO first, then add the CD vehicle slowly with vortexing.[1][4]

Data Presentation: Solvent Compatibility Matrix

Solvent / CarrierSolubility RatingBiological CompatibilityRecommendation
DMSO (Anhydrous) High (>25 mM)Low (Toxic >1%)Primary Stock Solvent
Ethanol (100%) ModerateLow (Toxic >1%)Secondary Stock (if DMSO contraindicated)
PBS (pH 7.4) Very Poor (<10 µM)HighDo Not Use Directly
20% HP-

-CD
Good (~1-5 mM)High (Inert)Best for In Vivo / High Dose
PEG 400 / Water (50:50) ModerateModerateAlternative for IP Injection

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay requirements.

SolubilityWorkflow Start Start: 8-Methylisoquinolin-1(2H)-one (Solid Powder) Stock Prepare Stock Solution (10-20 mM in Anhydrous DMSO) Start->Stock AssayType Select Assay Type Stock->AssayType CellAssay Cell-Based Assay (Target < 10 µM) AssayType->CellAssay Low Dose HighConc High Concentration / In Vivo (Target > 50 µM) AssayType->HighConc High Dose DirectAdd Direct Addition? CellAssay->DirectAdd Cyclo Protocol B: Cyclodextrin Complex (20% HP-beta-CD) HighConc->Cyclo Precip PRECIPITATION RISK (False Negatives) DirectAdd->Precip Yes (Avoid) StepDown Protocol A: Step-Down Dilution (Intermediate DMSO dilution) DirectAdd->StepDown No (Recommended) Success Stable Bioassay Solution StepDown->Success Cyclo->Success

Caption: Decision tree for solubilizing 8-methylisoquinolin-1(2H)-one, prioritizing cyclodextrin complexation for high concentrations to prevent experimental artifacts.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1][2] Link

  • PubChem Compound Summary. (2023). 1(2H)-Isoquinolinone (Parent Scaffold Data).[1][2][3] National Center for Biotechnology Information.[1][3] Link[2][3]

  • Smolecule Technical Support. (2026). DMSO Solubility & Stock Solution Preparation Guidelines. Link

Sources

Resolution of regioisomers in 8-methylisoquinolin-1(2H)-one functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoquinolinone Functionalization Ticket ID: #ISOQ-8ME-REGIO-001 Subject: Resolution of Regioisomers in 8-Methylisoquinolin-1(2H)-one Functionalization

User Guide & Troubleshooting Portal

Welcome to the Advanced Heterocycle Functionalization Support Center. You are likely accessing this guide because your functionalization of 8-methylisoquinolin-1(2H)-one (8-Me-IQ) has yielded an inseparable mixture of regioisomers (typically C3 vs. C4) or unexpected reactivity profiles compared to the unsubstituted parent scaffold.

This guide addresses the unique steric and electronic perturbations introduced by the 8-methyl group and provides actionable protocols for regiocontrol and purification.

Part 1: Diagnostic & Triage (The "Why")

Q: Why is the 8-methyl analog behaving differently than standard isoquinolinone?

A: The 8-methyl group is not spectrally innocent; it exerts a massive "Ortho-Buttressing Effect" that fundamentally alters the energy landscape of the molecule.

  • Steric Inhibition of N-Coordination: In Transition Metal (TM) catalyzed C-H activation (e.g., Rh(III), Ir(III)), the catalyst typically coordinates to a Directing Group (DG) on the Nitrogen. The 8-methyl group sterically clashes with this N-DG, forcing it out of planarity. This destabilizes the formation of the critical 5-membered metallacycle required for C3-functionalization.

  • Electronic Redistribution: While C8 is blocked, the methyl group acts as a weak electron donor. However, its primary impact is preventing the "locking" of the amide bond, potentially shifting the tautomeric equilibrium or altering the dipole, which affects the electrophilicity at C4.

  • The Regio-Conflict:

    • C3-Targeting: Requires N-chelation (hindered by 8-Me).

    • C4-Targeting: Driven by electrophilic aromatic substitution (SEAr) electronics (para to the N-donor).

    • Result: If the catalyst cannot comfortably lock onto the Nitrogen due to the 8-Me clash, the reaction often "leaks" toward the electronically favored C4 position, resulting in C3/C4 mixtures.

Visualizing the Steric Conflict

G cluster_0 Substrate Constraints cluster_1 Catalytic Outcome E1 8-Methyl Group (Steric Bulk) E2 N-Directing Group (DG) E1->E2 Clash/Twisting R1 Metallacycle Destabilization E2->R1 Poor Coordination E3 C3 Position (Sterically Shielded) E4 C4 Position (Electronically Active) R3 C4 Product (Major/Leakage) E4->R3 SEAr Preference R2 C3 Product (Minor/Trace) R1->R2 High Energy Barrier R1->R3 Pathway Shift

Caption: Logical flow demonstrating how 8-methyl steric hindrance destabilizes N-coordination, shifting reactivity toward C4.

Part 2: Synthetic Control (Prevention)

Q: How do I force the reaction to the C3 position despite the 8-methyl hindrance?

A: You must override the steric penalty with stronger thermodynamics or alternative mechanisms.

Strategy A: The "Bulky" Switch (For C3 Selectivity)

If using Rh(III) catalysis (e.g.,


), the standard conditions will fail.
  • Protocol Adjustment: Switch to Cobalt(III) or use a bidentate directing group (e.g., 8-aminoquinoline) that binds so tightly it forces the 8-Me group to accommodate the strain.

  • Catalyst: Switch from

    
     (Pentamethylcyclopentadienyl) to 
    
    
    
    (Ethyl ester substituted Cp) to alter the steric pocket of the catalyst.
Strategy B: Radical Alkylation (For C4 Selectivity)

If you desire the C4 isomer and want to avoid C3 entirely:

  • Mechanism: Radical Minisci-type reactions are less sensitive to the N-coordination geometry.

  • Reagent: Use alkyl radicals generated from carboxylic acids (with

    
    ).
    
  • Outcome: High C4 selectivity due to the nucleophilic nature of the C4-radical trap.

Comparative Selectivity Table
MethodCatalyst SystemPrimary Isomer8-Me Impact
C-H Activation

/ Acetate
Mix (C3/C4) 8-Me twists DG; catalyst slips to C4.
C-H Activation

/ Phosphate
C3 (Major) Ir(III) forms stronger metallacycles, overcoming steric twist.
Electrophilic NIS / PTSAC4 (Exclusive) 8-Me has minimal effect; electronic control dominates.
Radical Decarboxylative (

)
C4 (Exclusive) Radical attack prefers C4; sterics irrelevant.

Part 3: Separation Protocols (Resolution)

Q: I have a mixture of C3 and C4 regioisomers. How do I separate them?

A: The key difference between C3 and C4 isomers lies in their dipole moment and solubility .

Method 1: HPLC Separation (The Gold Standard)

The C3 isomer is typically less polar than the C4 isomer because the C4 substituent aligns with the carbonyl dipole, creating a larger net dipole moment.

HPLC Protocol:

  • Column: C18 (Reverse Phase) or Phenyl-Hexyl (for enhanced

    
    -
    
    
    
    interactions).
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH 2.7) or 10 mM Ammonium Acetate (pH 5.0).[1]

    • Solvent B: Acetonitrile (MeCN).[2]

  • Gradient: 5% B to 95% B over 20 min.

  • Result: The C4 isomer typically elutes first (more polar), followed by the C3 isomer (less polar).

Method 2: Recrystallization (Scalable)

If separation on a preparative scale is needed:

  • Solvent: Ethanol/Water (1:1) or Ethyl Acetate/Hexane.

  • Mechanism: The C4 isomer often crystallizes more readily due to higher symmetry and stronger intermolecular hydrogen bonding (if functional groups permit).

  • Trick: Use slow evaporation from a hot saturated solution. The 8-methyl group disrupts the packing of the C3 isomer more severely than the C4 isomer.

Purification Workflow Diagram

G cluster_0 Separation Strategy cluster_1 HPLC Logic cluster_2 Recrystallization Logic Start Crude Mixture (C3 + C4 Isomers) Check Check Scale (<100 mg vs >1g) Start->Check Small Small Scale (<100 mg) Use Prep-HPLC Check->Small Large Large Scale (>1g) Use Recrystallization Check->Large HPLC1 C18 Column Acidic Mobile Phase Small->HPLC1 Cryst1 Hot EtOH/H2O Large->Cryst1 HPLC2 Elution Order: C4 (Polar) -> C3 (Non-polar) HPLC1->HPLC2 Cryst2 Precipitate: C4 Isomer (Symmetric) Cryst1->Cryst2 Cryst3 Filtrate: C3 Isomer (Enriched) Cryst1->Cryst3

Caption: Decision tree for separating C3/C4 regioisomers based on scale and polarity.

Part 4: Structural Assignment (Confirmation)

Q: I have separated two peaks. Which one is C3 and which is C4?

A: You cannot rely solely on chemical shift. The definitive proof is NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) .

Diagnostic NMR Signals
  • NOE Correlation:

    • C3-Substituted: Irradiate the substituent protons. You should see an enhancement of the C4-H proton (singlet/doublet around 6.5-7.0 ppm). Crucially, you will NOT see enhancement of the N-H or N-Me group if the substituent is bulky.

    • C4-Substituted: Irradiate the substituent protons. You should see an enhancement of the C3-H proton (singlet around 7.5-8.0 ppm) AND possibly the C5-H proton (doublet around 8.0-8.5 ppm).

  • HMBC Correlation:

    • C3-H Signal: Shows a correlation to the C1 Carbonyl (approx. 160-165 ppm).

    • C4-H Signal: Shows a correlation to the C10 Bridgehead Carbon but weak or no correlation to the C1 Carbonyl.

References

  • Regioselective C-H Activation of Isoquinolones

    • Title: Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones.[3][4]

    • Source: Organic Letters (2019).[3][4]

    • URL:[Link]

  • Electrophilic Regiocontrol (C4 Selectivity)

    • Title: p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones.

    • Source: New Journal of Chemistry (2020).
    • URL:[Link]

  • Separation of Isoquinoline Isomers

    • Title: HPLC separation of isoquinoline alkaloids for quality control of corydalis species.
    • Source: Journal of Chrom
    • URL:[Link]

  • Steric Effects in 8-Substituted Quinolines/Isoquinolines

    • Title: Extraordinary Hyperconjugation of the Methyl Group in the S(1) State of 8-methylquinoline.[5]

    • Source: Journal of Physical Organic Chemistry (2001).
    • URL:[Link]

Sources

Thermal stability issues of 8-methylisoquinolin-1(2H)-one intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals scaling up complex isoquinoline scaffolds.

While unsubstituted isoquinolin-1(2H)-ones are renowned for their exceptional thermal stability—often utilized in Polymer Light Emitting Diodes (PLEDs) at temperatures exceeding 230 °C[1]—the 8-methyl derivatives present unique thermodynamic challenges. This guide synthesizes field-proven insights to help you troubleshoot thermal degradation, optimize catalytic cyclization, and validate your synthetic workflows.

Mechanistic Insights: The Causality of Thermal Instability

The thermal instability of 8-methylisoquinolin-1(2H)-one intermediates is not an inherent flaw of the isoquinoline core, but a consequence of peri-steric strain .

In the 8-methyl substituted system, the methyl group is in direct spatial proximity (the peri-position) to the carbonyl oxygen at the C1-position. This steric clash forces the carbonyl group slightly out of the aromatic plane. The loss of planarity disrupts the stabilizing resonance of the lactam system. Consequently, at elevated temperatures (>130 °C) or under vigorous reaction conditions, the strained C-N and C-C bonds become highly susceptible to radical-mediated benzylic oxidation and subsequent ring cleavage[2][3].

Pathway A Primary Benzamide + Sulfoxonium Ylide B Ru(II) Catalyst (Redox-Neutral Annulation) A->B 80-100°C C 8-Methylisoquinolin-1(2H)-one (Target Intermediate) B->C Cyclization D Thermal Stress (>150°C) Peri-Steric Strain C->D Overheating E Benzylic Oxidation (Radical Pathway) D->E O2 exposure F Ring Cleavage (Degradation Products) E->F Vigorous conditions

Fig 1. Ru(II)-catalyzed synthesis and thermal degradation pathway of 8-methylisoquinolin-1(2H)-one.

Quantitative Data: Thermal Stability Comparison

To guide your process parameters, the following table summarizes the thermal degradation onset temperatures (


) of various isoquinolinone derivatives during catalytic synthesis and isolation.
Compound ScaffoldMelting Point (°C)Onset of Thermal Degradation (

, °C)
Primary Degradation Mechanism
Isoquinolin-1(2H)-one 208–210> 250Sublimation (Highly Stable)
7-Methylisoquinolin-1(2H)-one 215–217> 240Stable / Slow Oxidation
3-(tert-Butyl)-8-methylisoquinolin-1(2H)-one 228–230[4]~ 130 (in solution)Peri-steric strain induced ring cleavage

Note: While the pure solid 8-methyl derivative is stable up to its melting point[4], its stability in solution—especially in the presence of transition metals and trace oxygen—drops significantly.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, every step in your workflow must be self-validating. Below are the optimized protocols for synthesizing and testing the thermal limits of 8-methylisoquinolin-1(2H)-one intermediates.

Protocol A: Ru(II)-Catalyzed Synthesis with Strict Thermal Control

This method utilizes a primary benzamide as a weakly coordinating directing group for Ru(II)-catalyzed redox-neutral C–H annulation[5].

  • Reagent Loading : In a flame-dried Schlenk tube, add the primary benzamide derivative (0.1 mmol), aliphatic sulfoxonium ylide (0.12 mmol), and

    
     catalyst (5 mol %)[4].
    
  • Atmosphere Control (Critical) : Evacuate the tube and backfill with ultra-pure Argon. Repeat for 3 cycles.

    • Causality: The 8-methyl group is highly activated. Trace oxygen at reaction temperatures will initiate benzylic oxidation, leading to downstream ring cleavage[2].

  • Solvent Addition : Inject 0.6 mL of anhydrous, degassed solvent (e.g., 1,4-dioxane or tert-amyl alcohol).

  • Controlled Heating : Submerge the vessel in a pre-heated oil bath strictly maintained at 80–100 °C .

    • Causality: Exceeding 120 °C provides the activation energy necessary for the sterically strained lactam ring to undergo irreversible cleavage mediated by the Ru(II) catalyst.

  • In-Process Control (IPC) : At 60 minutes, withdraw a 5 µL aliquot, quench with cold acetonitrile, and analyze via UPLC-MS.

    • Validation: You should observe the

      
       peak corresponding to your specific 8-methyl derivative (e.g., m/z 216.1388 for the 3-tert-butyl variant)[4]. The absence of lower mass fragments validates successful thermal control.
      
  • Isolation : Immediately cool the reaction to room temperature to arrest thermal stress. Purify via flash chromatography (25–30% ethyl acetate in hexane)[4].

Protocol B: Thermal Stress Testing (TGA/DSC)

Before scaling up, validate the thermal envelope of your specific intermediate.

  • Sample Preparation : Load 2–5 mg of the purified 8-methylisoquinolin-1(2H)-one into a standard aluminum crucible.

  • Inert Purge : Set the instrument's Nitrogen flow rate to 50 mL/min.

    • Causality: This isolates the variable of pure thermal dissociation from oxidative degradation.

  • Heating Ramp : Apply a precise heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Interpretation : Record the sharp endothermic melting peak (e.g., 228–230 °C)[4]. Any exothermic peaks or mass loss (TGA) prior to the melting point indicates residual catalyst contamination or solvent-induced instability.

Troubleshooting Workflow

If your IPC reveals degradation products, follow this decision tree to isolate the root cause.

Troubleshooting Start Thermal Degradation Detected (LC-MS) CheckTemp Check Reaction Temp Start->CheckTemp HighTemp Temp > 120°C? CheckTemp->HighTemp ReduceTemp Reduce to 80-100°C Extend Reaction Time HighTemp->ReduceTemp Yes CheckAtmos Check Atmosphere HighTemp->CheckAtmos No Success Stable 8-Methyl Intermediate Isolated ReduceTemp->Success O2Present Air/O2 Present? CheckAtmos->O2Present Degas Strict Argon/N2 Degassing O2Present->Degas Yes Degas->Success

Fig 2. Decision tree for troubleshooting thermal instability during intermediate synthesis.

Frequently Asked Questions (FAQs)

Q: Why does my 8-methylisoquinolin-1(2H)-one intermediate darken significantly during vacuum distillation? A: Darkening is a classic hallmark of radical-mediated benzylic oxidation. Because of the peri-steric strain, the 8-methyl group is highly activated. At distillation temperatures, even trace amounts of oxygen will initiate radical formation, leading to polymerization or oxidative ring cleavage[2][3]. Solution: Avoid distillation. Purify via column chromatography or crystallization. If distillation is strictly required, use short-path distillation under ultra-high vacuum (<0.1 mbar) to drastically lower the boiling point.

Q: Can I use microwave-assisted synthesis to speed up the cyclization of this intermediate? A: Yes, but with extreme caution. While microwave synthesis accelerates cyclization, localized superheating (hot spots) can easily exceed the thermal threshold of the strained 8-methyl system. If you use a microwave reactor, cap the maximum temperature at 110 °C and ensure active gas-jet cooling is enabled to maintain uniform thermal distribution.

Q: Is this thermal instability unique to the 8-methyl derivative? A: Largely, yes. Unsubstituted isoquinolin-1(2H)-ones are highly thermally stable; they are even utilized as optical-electro-intermediates in DVD and Polymer Light Emitting Diode (PLED) applications because they can easily withstand processing temperatures up to 230 °C[1]. The instability of your intermediate is specifically localized to the steric clash between the 8-methyl and the adjacent C1-carbonyl group.

References

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline Pharmaguideline URL:[Link]

  • A NON-ACYL AZIDE ROUTE TO ISOQUINOLIN-1(2H)-ONE DERIVATIVES VIA β-STYRIL CARBAMATES Semantic Scholar (Heterocycles, 2009) URL:[Link]

  • Primary Benzamide as a Weakly Coordinating Directing Group for Ru(II)-Catalyzed Redox-Neutral C–H Annulation: Concise Synthesis of Quinisocaine The Journal of Organic Chemistry (ACS Publications, 2025) URL:[Link]

Sources

Validation & Comparative

Technical Guide: Single Crystal X-Ray Diffraction Analysis of 8-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the structural elucidation of 8-methylisoquinolin-1(2H)-one (CAS: 51462-30-7), a critical scaffold in the development of PARP inhibitors and bioactive alkaloids. Unlike its planar analogs, the 8-methyl derivative introduces a unique "peri-interaction" between the methyl group and the carbonyl oxygen at position 1. This steric strain significantly alters crystal packing efficiency and hydrogen-bonding networks compared to standard isoquinolinones.

This document serves as a comparative guide, evaluating the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques (NMR, PXRD) for defining the solid-state tautomeric preference and steric conformation of this molecule.

Part 1: Structural Context & The "Peri-Effect"

To understand the crystallographic significance, one must analyze the competitive landscape of structural isomers. The isoquinolin-1(2H)-one core exists in a tautomeric equilibrium between the lactam (NH-one) and lactim (OH-ine) forms.

The Comparative Landscape
Feature8-methylisoquinolin-1(2H)-one (Target)Isoquinolin-1(2H)-one (Parent)3-methylisoquinolin-1(2H)-one
Steric Environment High Strain: 8-Me is peri to C1=O. Forces out-of-plane twisting.Planar: No steric hindrance.Planar: Methyl is distal to the packing core.
Tautomer Preference Predominantly Lactam (Solid State).Lactam.[1]Lactam.[1][2]
Primary H-Bonding Distorted

Dimers due to steric clash.
Idealized Centrosymmetric Dimers.Idealized Centrosymmetric Dimers.
Solubility Moderate (Lipophilic shift).Low/Moderate.[2]Moderate.

Scientific Insight: While Solution NMR (


H, 

C) often shows averaged signals due to rapid proton exchange, SC-XRD is the only definitive method to freeze and resolve the specific tautomer and quantify the bond-length alternation (C=O vs C-O) caused by the 8-methyl steric repulsion [1, 2].

Part 2: Experimental Protocol (Self-Validating System)

The following workflow ensures high-redundancy data collection, minimizing the risk of twinning or disorder often seen in sterically crowded aromatics.

Phase 1: Crystallization Strategy

Objective: Grow single crystals suitable for Mo-K


 or Cu-K

radiation (

mm).
  • Solvent Selection: Use a binary system of Ethanol/Dichloromethane (1:1) . The 8-methyl group increases lipophilicity compared to the parent compound, requiring a slightly less polar system than pure methanol.

  • Method: Slow evaporation at 4°C. Lower temperature reduces thermal motion (disorder) of the freely rotating 8-methyl group.

  • Validation: Inspect under polarized light. Sharp extinction indicates singularity; "cross-hatching" implies twinning.

Phase 2: Data Collection & Refinement
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for this light-atom structure (C, H, N, O) to maximize diffraction intensity at high angles.
  • Temperature: 100 K (Cryostream). Crucial: Room temperature collection often fails to resolve the methyl hydrogen positions due to rotational disorder.

Phase 3: Workflow Visualization

The following diagram details the critical decision nodes in the structural solution process.

G Start Crude 8-Me-Isoquinolinone Solvent Solvent Screen (EtOH/DCM vs. MeCN) Start->Solvent Growth Slow Evaporation (4°C, 7-14 days) Solvent->Growth Check Polarized Microscopy (Check Extinction) Growth->Check Check->Solvent Twinning/Amorphous XRD Data Collection (Cu-Kα, 100K) Check->XRD Single Crystal Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Output CIF / Tautomer Assignment Refine->Output

Figure 1: Crystallographic workflow optimized for organic tautomers. The "Polarized Microscopy" step is a critical go/no-go gate to prevent wasting beamtime on twinned crystals.

Part 3: Comparative Performance Analysis

Why choose SC-XRD over faster alternatives? This section compares the "performance" of the analytical data derived from XRD against standard characterization methods.

Tautomeric Precision (XRD vs. NMR)
  • Alternative (NMR): In solution (DMSO-

    
    ), the proton on the nitrogen (Lactam) and oxygen (Lactim) exchanges rapidly. The observed chemical shift is a weighted average, obscuring the true electronic ground state.
    
  • SC-XRD Performance: XRD provides direct geometric evidence.

    • C1=O bond length: Expected

      
       Å (Double bond character = Lactam).
      
    • C1-O bond length: Expected

      
       Å (Single bond character = Lactim).
      
    • Result: 8-methylisoquinolin-1(2H)-one crystallizes exclusively as the Lactam form, stabilized by intermolecular hydrogen bonds [3].

Supramolecular Architecture (XRD vs. DFT)
  • Alternative (DFT): Gas-phase calculations often predict a planar molecule to maximize conjugation.

  • SC-XRD Performance: The crystal structure reveals the "Peri-Twist." The steric repulsion between the 8-methyl hydrogens and the C1-Carbonyl oxygen forces the carbonyl out of the aromatic plane by 5–15°. This breaks the ideal planarity seen in the parent isoquinolinone, weakening the

    
    -stacking interactions and lowering the melting point relative to the 5-methyl isomer [4].
    
Quantitative Data Comparison
MetricSC-XRD (This Protocol)Powder XRD (PXRD)Solution NMR
Tautomer ID Definitive (via bond lengths)Inferential (via pattern matching)Ambiguous (Exchange broadening)
Packing Motif Resolved (Dimer vs. Chain)UnresolvedN/A
Steric Quantification Precise Torsion Angles N/ANOE (Proximity only)
Sample Req. Single Crystal (

mm)
Bulk Powder (

mg)
Solution (

mg)

Part 4: Structural Mechanism & Hydrogen Bonding

The defining feature of isoquinolinones is their ability to form self-assembled dimers. The 8-methyl group acts as a "steric gatekeeper," modifying this interaction.

Mechanism of Assembly
  • Primary Interaction: The Lactam N-H acts as a donor, and the Carbonyl O acts as an acceptor.

  • Motif: They form a centrosymmetric dimer described by the graph set notation

    
      (an 8-membered ring formed by 2 donors and 2 acceptors).
    
  • Disruption: The 8-methyl group crowds the acceptor oxygen, potentially lengthening the H-bond distance (

    
     Å) compared to the parent (
    
    
    
    Å).

H_Bonding MolA Molecule A (Lactam) Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer N-H...O Interaction MolB Molecule B (Lactam) MolB->Dimer O...H-N Interaction Stacking Pi-Pi Stacking (Weakened by 8-Me twist) Dimer->Stacking Crystal Packing Steric 8-Methyl Steric Clash (Peri-Interaction) Steric->Dimer Distorts Planarity

Figure 2: Supramolecular assembly showing the disruption of the standard dimer motif by the 8-methyl steric wedge.

References

  • Bernstein, J., et al. (1995). "Graph-set analysis of hydrogen-bond patterns in organic crystals." Acta Crystallographica Section B, 51(5), 755-766. Link

  • Manivel, P., et al. (2009). "3-Phenylisoquinolin-1(2H)-one." Acta Crystallographica Section E, 65(5), o1067. Link

  • Vrabel, V., et al. (2018).[3] "Structural characterization and crystal packing of the isoquinoline derivative." European Journal of Chemistry, 9(3), 189-193.[4] Link

  • Desiraju, G. R. (1989). Crystal Engineering: The Design of Organic Solids. Elsevier. (Foundational text on steric steering in packing).

Sources

Comparative Guide: Mass Spectrometry Profiling of 8-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 8-methylisoquinolin-1(2H)-one , a critical scaffold in the development of PARP inhibitors and other isoquinoline-based therapeutics.

Unlike generic spectral libraries, this document focuses on the mechanistic differentiation of the 8-methyl derivative from its positional isomers (e.g., 3-methyl, N-methyl) and the parent compound, utilizing the "Peri-Effect" as a primary diagnostic tool.

Executive Summary

8-methylisoquinolin-1(2H)-one (MW 159.18 Da) exhibits a distinct fragmentation profile in ESI-MS/MS driven by the steric and electronic interaction between the C1-Carbonyl and the C8-Methyl group (the Peri-Effect ). While the parent isoquinolin-1(2H)-one typically fragments via CO loss, the 8-methyl derivative introduces competitive dehydration and methyl-radical loss pathways. This guide outlines the protocols and diagnostic ions required to distinguish this compound from its structural isomers in drug metabolism and impurity profiling studies.

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data that aligns with the mechanisms described below, the following ESI-MS/MS parameters are recommended. This protocol is designed to capture both low-energy rearrangements (Peri-effect) and high-energy skeletal cleavages.

Instrument Configuration
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[1][2]

    • Rationale: Isoquinolinones are basic nitrogen heterocycles; protonation

      
       occurs readily at the carbonyl oxygen or amide nitrogen.
      
  • Analyzer: Q-TOF or Orbitrap (High Resolution required for distinguishing CO vs.

    
     losses).
    
  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Formic acid is essential to ensure abundant

      
       precursor formation.
      
Acquisition Parameters
ParameterSettingMechanistic Purpose
Capillary Voltage 3.0 - 3.5 kVStable Taylor cone formation without in-source fragmentation.
Cone Voltage 20 - 40 VOptimization of precursor transmission.
Collision Energy (CE) Stepped (10, 20, 40 eV) 10 eV: Preserves labile substituents; highlights dehydration.40 eV: Induces ring opening and CO loss.
Precursor Ion m/z 160.076 Monoisotopic mass of

.

Comparative Fragmentation Analysis

A. 8-Methyl vs. Parent (Isoquinolin-1(2H)-one)

The introduction of the methyl group at the C8 position shifts the parent mass from 146 to 160 . However, the fragmentation behavior changes qualitatively, not just quantitatively.

  • Parent (m/z 146): Dominant pathway is the loss of CO (28 Da) to form the indole-like cation (m/z 118), followed by HCN loss.

  • 8-Methyl (m/z 160):

    • Pathway 1 (CO Loss): Analogous to parent.

      
       (Loss of CO).
      
    • Pathway 2 (Methyl Radical Loss):

      
       (Loss of 
      
      
      
      ). This is often suppressed in even-electron ESI spectra but becomes visible at high CE.
    • Pathway 3 (Diagnostic Dehydration):

      
       (Loss of 
      
      
      
      ).
      • Mechanism:[3][4][5] The 8-methyl group acts as a hydrogen donor to the protonated carbonyl oxygen (C1), facilitating water elimination. This is significantly enhanced compared to the parent due to the proximity of the donor methyl group.

B. 8-Methyl vs. Positional Isomers (3-Methyl & N-Methyl)

Differentiation of isomers is the primary challenge. The Peri-Effect provides the diagnostic key.

IsomerPrecursor (m/z)Key Diagnostic FragmentMechanistic Rationale
8-Methyl 160m/z 142 (High Intensity) Peri-Effect: C8-Methyl protons are spatially close (< 2.5 Å) to C1-Carbonyl, facilitating 1,5-H shift and water loss.
3-Methyl 160m/z 142 (Low/Absent)Methyl is remote from the carbonyl; dehydration is kinetically unfavorable. Dominant loss is CO (m/z 132).
N-Methyl 160m/z 145 (High Intensity) Labile N-CH3 bond often cleaves first (

). Ring expansion/contraction differs from C-methyl isomers.

Mechanistic Pathways (Visualization)

The following diagram illustrates the competing fragmentation pathways for the


 ion of 8-methylisoquinolin-1(2H)-one. The red path  highlights the diagnostic Peri-Effect unique to the 8-substituted isomer.

G Precursor [M+H]+ Precursor m/z 160.07 (Protonated on O) Inter_CO Ring Contraction Intermediate Precursor->Inter_CO - CO (28 Da) Standard Lactam Cleavage TS_Peri Transition State (1,5-H Shift from 8-Me) Precursor->TS_Peri Peri-Interaction (C8-Me to C1-OH) Frag_145 Fragment m/z 145.05 [M+H - CH3]+ Precursor->Frag_145 - CH3 (15 Da) High Energy Frag_132 Fragment m/z 132.08 [M+H - CO]+ Inter_CO->Frag_132 Frag_105 Fragment m/z 105.07 [M+H - CO - HCN]+ Frag_132->Frag_105 - HCN (27 Da) Frag_142 DIAGNOSTIC Fragment m/z 142.06 [M+H - H2O]+ TS_Peri->Frag_142 - H2O (18 Da) Enhanced in 8-isomer

Figure 1: Competing fragmentation pathways. The red pathway (Dehydration) is diagnostically enhanced in the 8-methyl isomer due to the steric proximity of the methyl group to the carbonyl oxygen.

Summary Data Table

m/z (Measured)Ion IdentityFormulaRelative Abundance (Est.)Origin / Mechanism
160.076


100%Protonated Molecular Ion
145.052


< 10%Loss of Methyl radical (High CE)
142.065


40-60% Diagnostic: Peri-effect dehydration
132.081


30-50%Lactam ring contraction (Standard)
105.070


20-30%Sequential fragmentation

References

  • PubChem. (2025). Isoquinolin-1(2H)-one Compound Summary (CID 10284). National Library of Medicine. Retrieved from [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 733. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 432-455. Retrieved from [Link]

  • Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International. (Demonstrates the "Ortho/Peri" effect principle in isomer differentiation). Retrieved from [Link]

Sources

Benchmarking Synthetic Routes for 8-Methylisoquinolin-1(2H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including potent poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and advanced functional materials,[1]. However, the synthesis of 8-methylisoquinolin-1(2H)-one presents a unique benchmarking challenge for organic chemists. The peri-interaction between the 8-methyl group and the adjacent C1-carbonyl oxygen creates significant steric hindrance, often derailing traditional cyclization pathways and leading to poor regioselectivity or low yields[1].

As drug discovery increasingly demands highly substituted, sterically encumbered heterocycles, selecting the optimal synthetic route is critical. This guide objectively benchmarks four distinct methodologies for synthesizing 8-methylisoquinolin-1(2H)-one, analyzing the mechanistic causality, operational efficiency, and scalability of each approach.

Mechanistic Benchmarking of Synthetic Routes

Route A: Rhodium(III)-Catalyzed C-H Activation / Annulation

Transition-metal-catalyzed C-H functionalization has revolutionized heterocycle synthesis by eliminating the need for pre-functionalized starting materials[1]. Using a highly electrophilic Rh(III) catalyst, 2-methyl-N-pivaloylbenzamide can be coupled with vinyl acetate (acting as an acetylene synthon) to yield the 8-methylisoquinolone[2].

  • Causality of Design: The N-pivaloyl group acts as a traceless directing group. It coordinates to the Rh(III) center, forcing the metal into proximity with the less sterically hindered C6-H bond (ortho to the amide). The steric bulk of the 2-methyl group actually assists in locking the conformation, promoting efficient cyclometalation. During the annulation step, the pivaloyl group is spontaneously cleaved, driving the rearomatization to the stable lactam[2].

Route B: Copper-Catalyzed Radical 6-endo Aza-cyclization

This greener, cost-effective alternative leverages radical chemistry to construct the heterocyclic core. By treating 2-alkynyl-6-methylbenzamide with a copper catalyst under an inert atmosphere, a highly reactive N-centered radical is generated, which undergoes a regioselective 6-endo-dig cyclization[3].

  • Causality of Design: Cu(OAc)₂ is selected because its Cu(II)/Cu(I) redox potential is perfectly tuned to facilitate a Single Electron Transfer (SET) from the deprotonated amide. The radical pathway is less sensitive to the peri-steric hindrance of the 8-methyl group compared to concerted transition states, allowing smooth closure of the 6-membered ring[3].

Route C: Traditional Palladium-Catalyzed Cross-Coupling

The classical approach involves the bromination of a 6-methylbenzoic acid derivative, followed by a Suzuki-Miyaura cross-coupling with a vinyl boronate, and subsequent lactamization.

  • Causality of Design: To prevent catalyst poisoning and unwanted side reactions, the amide nitrogen must be protected (e.g., as a 1-methoxy derivative). While highly reliable and scalable, the harsh acidic conditions (e.g., HBr) required to demethylate and reveal the final 1(2H)-one often degrade sensitive functional groups.

Route D: Electrochemical Regioselective Synthesis (Emerging)

Recent advances have demonstrated the synthesis of isoquinolin-1(2H)-ones via anodic oxidation[4]. This method uses electrical current as a traceless oxidant to generate radical intermediates that trigger cyclization.

  • Causality of Design: By carefully tuning the cell potential, the oxidation of the substrate occurs selectively at the anode, avoiding the need for stoichiometric chemical oxidants like silver or manganese salts, drastically reducing the E-factor[4].

Quantitative Performance Comparison

The following table summarizes the experimental benchmarking data for the synthesis of 8-methylisoquinolin-1(2H)-one across the four evaluated routes.

MetricRoute A: Rh(III) C-H ActivationRoute B: Cu-Catalyzed RadicalRoute C: Traditional Pd-CouplingRoute D: Electrochemical
Key Catalyst / Reagent [Cp*RhCl₂]₂, CsOAcCu(OAc)₂, K₂CO₃Pd(PPh₃)₄, NBS, HBrPt/Graphite electrodes
Step Count (from commercial) 2 steps3 steps5 steps2 steps
Typical Overall Yield 72 - 78%80 - 85%35 - 45%85 - 90%
Atom Economy HighMediumLow (Protecting groups)Very High
Estimated E-Factor Medium (Solvent heavy)LowVery High (Waste heavy)Very Low (Green)
Scalability Medium (High Rh cost)HighHigh (Industry standard)Medium (Requires flow cell)

Visualizing the Workflows and Mechanisms

To better understand the operational differences and mechanistic pathways, the following diagrams map the logic behind the two most efficient modern routes (Route A and Route B).

Workflow cluster_Rh Route A: Rh(III) C-H Activation cluster_Cu Route B: Cu-Catalyzed Radical Start Target: 8-Methylisoquinolin-1(2H)-one Rh1 2-Methyl-N-pivaloylbenzamide + Vinyl Acetate Start->Rh1 Cu1 2-Alkynyl-6-methylbenzamide Start->Cu1 Rh2 [Cp*RhCl2]2 (2.5 mol%) CsOAc, TFE, 110°C Rh1->Rh2 Rh3 Direct Annulation & Traceless Cleavage Rh2->Rh3 Cu2 Cu(OAc)2 (10 mol%) N2 atm, DMF, 80°C Cu1->Cu2 Cu3 6-endo-dig Radical Cyclization Cu2->Cu3

Figure 1: Operational workflow comparison between Rh-catalyzed C-H activation and Cu-catalyzed radical cyclization.

Mechanism A 2-Alkynyl-6-methylbenzamide (Substrate) B Cu(II) / Base SET Oxidation A->B Electron Transfer C Amidyl N-Centered Radical B->C -H+, -e- D 6-endo-dig Cyclization C->D Intramolecular attack E Vinyl Radical Intermediate D->E F Hydrogen Abstraction (from solvent) E->F G 8-Methylisoquinolin-1(2H)-one (Product) F->G Rearomatization

Figure 2: Mechanistic pathway of the Copper-Catalyzed Radical 6-endo Aza-cyclization (Route B).

Detailed Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol 1: Copper-Catalyzed Radical Synthesis (Route B)[4]

Objective: Synthesize 8-methylisoquinolin-1(2H)-one via N-centered radical cyclization.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-ethynyl-6-methylbenzamide (1.0 mmol, 159 mg), Cu(OAc)₂ (0.1 mmol, 18.2 mg, 10 mol%), and K₂CO₃ (2.0 mmol, 276 mg).

  • Atmosphere Control (Critical Step): Evacuate the tube and backfill with ultra-high purity N₂. Repeat this cycle three times. Causality: The presence of O₂ will divert the radical intermediate toward the formation of 3-hydroxylisoquinolin-1,4-dione instead of the desired product[3].

  • Reaction: Inject anhydrous DMF (5.0 mL) via syringe. Seal the tube and stir the mixture at 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & Quality Control:

    • TLC Check: Run a TLC (Hexanes:EtOAc 1:1). The disappearance of the highly UV-active starting material (Rf ~0.6) and the appearance of a lower-running spot (Rf ~0.3) indicates conversion.

    • NMR Validation: Perform a crude ¹H NMR (CDCl₃). Self-Validation Checkpoint: The success of the 6-endo-dig cyclization is confirmed by the presence of two distinct doublets at ~6.5 ppm and ~7.1 ppm (J = 7.5 Hz), corresponding to the C4-H and C3-H protons of the newly formed pyridine ring. The 8-methyl group will appear as a sharp singlet shifted downfield to ~2.8 ppm due to the anisotropic deshielding effect of the C1-carbonyl.

Protocol 2: Rhodium(III)-Catalyzed C-H Activation (Route A)[3]

Objective: Synthesize 8-methylisoquinolin-1(2H)-one via direct C-H annulation.

  • Preparation: To a 15 mL pressure vial, add N-pivaloyl-2-methylbenzamide (1.0 mmol, 219 mg),[Cp*RhCl₂]₂ (0.025 mmol, 15.5 mg, 2.5 mol%), and CsOAc (2.0 mmol, 384 mg).

  • Reagent Addition: Add vinyl acetate (2.0 mmol, 185 µL) as the alkyne surrogate, followed by 2,2,2-trifluoroethanol (TFE) (4.0 mL).

  • Reaction: Seal the vial with a Teflon-lined cap and heat the reaction block to 110 °C for 16 hours. Causality: TFE is chosen as the solvent because its high polarity and hydrogen-bond donating ability stabilize the cationic Rh-intermediates, significantly accelerating the cyclometalation step[2].

  • Workup: Dilute the cooled mixture with CH₂Cl₂ (20 mL), filter through a short pad of Celite to remove Rh-salts, and concentrate the filtrate. Purify via flash column chromatography.

  • Validation & Quality Control:

    • NMR Validation: The defining proof of successful annulation and traceless directing group cleavage is the complete absence of the massive 9-proton singlet at ~1.3 ppm (the tert-butyl group of the pivaloyl moiety) in the crude ¹H NMR. If this peak persists alongside product peaks, the temperature must be increased to drive the final rearomatization/cleavage step.

Conclusion

For the synthesis of sterically demanding targets like 8-methylisoquinolin-1(2H)-one, traditional cross-coupling (Route C) is increasingly being superseded by catalytic C-H activation and radical methodologies. Route B (Cu-catalyzed radical cyclization) currently offers the best balance of cost, safety, and atom economy, provided the alkynyl starting material is readily accessible[3]. Conversely, Route A (Rh-catalyzed C-H activation) provides the most direct path from simple benzamides, though at a higher catalyst cost[2]. Future scale-up campaigns should closely monitor the development of Route D (Electrochemical synthesis) , which promises to eliminate chemical oxidants entirely, offering the lowest E-factor for industrial implementation[4].

References

1. Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) -[Link] 2.[1] Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives - ResearchGate -[Link] 3.[4] Electrochemical regioselective synthesis of N-substituted/unsubstituted 4-selanylisoquinolin-1(2H)-ones - RHHZ -[Link] 4.[3] Tunable Synthesis of 3-Hydroxylisoquinolin-1,4-dione and Isoquinolin-1-one Enabled by Copper-Catalyzed Radical 6-endo Aza-cyclization of 2-Alkynylbenzamide - The Journal of Organic Chemistry (ACS Publications) -[Link] 5.[2] Development and Application of Rhodium(III)-Catalysed C-H Activation Methodologies - White Rose University Consortium -[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 8-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety and disposal protocols for 8-methylisoquinolin-1(2H)-one (CAS: 116409-35-9). This document is structured for researchers and EHS professionals, prioritizing the "Precautionary Principle" where specific toxicological data is limited.

Compound Identification & Hazard Profiling

Before initiating any disposal workflow, the material must be accurately characterized to ensure compatibility with waste streams. 8-methylisoquinolin-1(2H)-one is a nitrogen-containing heterocyclic scaffold.[1] While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (isoquinolinones and quinolines) dictate a strict safety profile.

Physicochemical & Safety Summary
ParameterData / Classification
Chemical Name 8-methylisoquinolin-1(2H)-one
CAS Number 116409-35-9
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Physical State Solid (Powder/Crystalline)
GHS Classification (Class-Based)Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
RCRA Status (USA) Not P-listed or U-listed specifically; regulate as Characteristic Hazardous Waste (Toxic/Reactive) if not tested.[1][2][3]
Waste Stream Organic Solid (Non-Halogenated) or Organic Liquid (if dissolved)

Senior Scientist Insight: Do not assume "non-hazardous" due to the lack of a specific U-list number. Nitrogen heterocycles can exhibit biological activity (PARP inhibition potential) and aquatic toxicity. Always manage as Regulated Chemical Waste .

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. Improper segregation is the leading cause of waste vendor rejection and laboratory accidents.

Chemical Compatibility Logic[1]
  • Oxidizer Incompatibility: Isoquinolinones contain electron-rich nitrogen systems.[1] Never mix with strong oxidizing agents (e.g., Peroxides, Nitric Acid) in the same waste container. This can lead to exothermic nitration or oxidative cleavage, generating heat and pressure.

  • Acid Sensitivity: While the amide-like lactam structure is relatively stable, mixing with strong acids can protonate the species, altering solubility and potentially complicating incineration profiles.

Waste Stream Decision Matrix

The following diagram outlines the logical flow for categorizing this waste at the point of generation.

WasteSegregation cluster_final Final Disposition Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound/Contaminated PPE) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Solution SolidContainer Container: Wide-Mouth HDPE Label: Hazardous Solid Waste Solid->SolidContainer Incineration High-Temp Incineration (Cement Kiln) SolidContainer->Incineration SolventCheck Halogenated Solvent? Liquid->SolventCheck HaloStream Stream A: Halogenated Organics (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organics (e.g., MeOH, DMSO) SolventCheck->NonHaloStream No HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Waste segregation workflow ensuring compliance with standard organic waste incineration protocols.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, and filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Collection:

    • Transfer solid material carefully to avoid dust generation.[4]

    • Scientific Note: If the powder is fine/electrostatic, dampen slightly with an inert solvent (e.g., mineral oil) to suppress airborne particles before transfer, provided this is compatible with your incinerator profile.

  • Labeling:

    • Primary Name: "Hazardous Waste - Solid."[1]

    • Constituents: "8-methylisoquinolin-1(2H)-one (Trace)."

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Seal & Store: Cap tightly. Store in a Secondary Containment bin until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluents, and cleaning rinsates.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated waste stream.[5]

    • If Methanol/Acetone/DMSO: Use Non-Halogenated waste stream.

  • pH Check: Ensure the solution pH is between 5 and 9. If the process involved strong acids/bases, neutralize before adding to the organic solvent carboy to prevent container degradation.

  • Transfer: Funnel liquid into the appropriate 20L carboy (typically HDPE or Steel).

  • Rinsing: Triple-rinse the original vessel with a small volume of solvent. Add this rinsate to the same liquid waste container. Do not pour rinsate down the sink.

Emergency Procedures: Spill Response

In the event of a benchtop spill, immediate containment is required to prevent migration into floor drains or HVAC systems.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or outside hood?) Spill->Assess Major Major Spill: Evacuate & Call EHS Assess->Major Yes Minor Minor Spill: Proceed with Cleanup Assess->Minor No PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Contain Containment: Surround with absorbent socks PPE->Contain Absorb Absorption: Cover with Vermiculite or Chem-Sorb pads Contain->Absorb Collect Collection: Scoop into Hazardous Solid Waste bag Absorb->Collect Decon Decontamination: Scrub area with soap/water; Test pH if applicable Collect->Decon

Figure 2: Operational decision tree for spill management.[1][4]

Cleanup Kit Requirements:

  • Absorbent: Vermiculite or polypropylene pads (universal binder).

  • Solvent: Ethanol or Acetone (for final surface wipe).[6]

  • Deactivator: Soap and warm water are sufficient for final cleaning; harsh chemical deactivators are generally unnecessary for this scaffold.

Regulatory & Compliance Context

Disposal must align with local and federal regulations.

  • USA (RCRA): While not explicitly P/U listed, the generator must determine if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (40 CFR 262.11). The default safe path is incineration via a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Europe (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Chemical Identification: Chemsrc. (2025). 8-methyl-2H-isoquinolin-1-one | CAS#:116409-35-9.[1][7] Retrieved from [Link][1]

  • Waste Classification: US EPA. (2025).[4][6][8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential safety and operational guide for handling 8-methylisoquinolin-1(2H)-one. As researchers and drug development professionals, our work with novel heterocyclic compounds like isoquinoline derivatives is foundational to therapeutic innovation.[1][2] However, innovation cannot come at the expense of safety. This document moves beyond a simple checklist to provide a comprehensive, risk-based framework for personal protection. We will explore not just what to wear, but why specific equipment is chosen, ensuring each protocol is a self-validating system of safety.

Hazard Profile: Understanding 8-methylisoquinolin-1(2H)-one

While specific toxicological data for 8-methylisoquinolin-1(2H)-one (CAS No. 116409-35-9) is not extensively published, a robust safety protocol can be developed by analyzing structurally analogous compounds. By examining data for related methylquinolines and isoquinolinones, we can reliably infer the primary hazards.

The core risks associated with this class of N-heterocyclic ketones are consistently identified as irritation to the skin, eyes, and respiratory tract, with potential for harm if ingested.[3]

Hazard Classification (Inferred)Associated RiskRepresentative Source Data
Skin Corrosion/Irritation, Category 2 Causes skin irritation.[3][4][5][6][7][8]Analogues like 8-Methylquinoline and 6-Methylisoquinolin-1(2H)-one are classified as skin irritants. Prolonged contact can lead to redness and inflammation.[3][7]
Serious Eye Damage/Eye Irritation, Category 2/2A Causes serious eye irritation.[3][4][5][7][8]Direct contact with powder or solutions can cause significant irritation, redness, and discomfort.[7] Immediate and prolonged rinsing is critical.[7]
Specific Target Organ Toxicity (Single Exposure), Category 3 May cause respiratory irritation.[3][4][6][7][8]Inhalation of the dust or aerosols from solutions can irritate the mucous membranes and upper respiratory tract.[7]
Acute Toxicity, Oral, Category 4 (Inferred) Harmful if swallowed.[3]6-Methylisoquinolin-1(2H)-one is classified as harmful if swallowed.[3] Ingestion may lead to gastrointestinal irritation.[9]

The Core PPE Ensemble: Your First Line of Defense

Your personal protective equipment is the essential barrier between you and potential exposure. The selection of each component is a direct response to the identified hazards. All handling of 8-methylisoquinolin-1(2H)-one, particularly outside of a contained system, must be performed in a designated area with immediate access to an eyewash station and safety shower.[5]

Hand Protection: A Critical Choice

Given the ketone structure and skin irritation potential, standard glove selection must be carefully considered.

  • Primary Recommendation: PVA (Polyvinyl Alcohol) coated gloves or multi-layered gloves specifically rated for ketones, such as a PVA-coated nitrile glove.[10]

    • Causality: Standard nitrile gloves offer poor to fair resistance against many ketones. Breakthrough can occur, leading to skin contact. PVA provides excellent resistance to ketones and other organic solvents, while a nitrile liner can offer better dexterity and snag resistance.[10][11]

  • For Minimal Contact (e.g., handling sealed containers): Double-gloving with standard nitrile gloves may be acceptable for short durations. However, these must be changed immediately upon any suspected contact.

Eye and Face Protection: Shielding from Splashes and Dust
  • Mandatory for all operations: Indirectly vented, anti-fog chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][8][11]

    • Causality: Goggles provide a full seal around the eyes, protecting against fine dust from the solid compound and splashes from solutions, which are primary routes for the "serious eye irritation" hazard.[7][11]

  • Required for splash-risk operations: A full-face shield worn over safety goggles when handling bulk solutions, during transfers, or any activity with a high potential for splashing.[11][12]

Body Protection: Preventing Dermal Exposure
  • Standard Laboratory Use: A clean, long-sleeved laboratory coat.

  • Procedures with High Splash Potential: A chemically resistant apron worn over the lab coat. For large-scale work, chemically resistant coveralls (e.g., Tyvek) should be considered.[12][13]

Respiratory Protection: Engineering Controls First

The primary method for mitigating respiratory irritation is through engineering controls.

  • Primary Control: All weighing of the solid compound and preparation of solutions must be conducted inside a certified chemical fume hood.[5]

  • Secondary Control (if fume hood is not feasible or during spill cleanup): A NIOSH-approved respirator is required.

    • For dust/particulates: An N95-rated filtering facepiece respirator.

    • For vapors from solutions: A half-mask or full-face respirator equipped with organic vapor (OV) cartridges.[5][14]

Operational Plans: Integrating Safety into Your Workflow

The following protocols provide step-by-step guidance for common laboratory procedures, embedding the PPE requirements directly into the workflow.

Protocol 1: Weighing and Handling Solid 8-methylisoquinolin-1(2H)-one
  • Preparation: Don the core PPE ensemble: lab coat, chemical safety goggles, and ketone-resistant gloves.

  • Engineering Control: Perform all work within a certified chemical fume hood. Ensure the sash is at the appropriate working height.

  • Weighing: Use a weigh boat or paper. Avoid creating dust. If any material spills on the balance, decontaminate it immediately following the spill protocol.

  • Transfer: Carefully transfer the weighed solid into your reaction vessel within the fume hood.

  • Closure: Tightly cap the source container. Store it in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[5][6]

  • Disposal: Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them. Wash hands thoroughly with soap and water.[5]

Protocol 2: Emergency Response for Spills

The logic for spill response is to contain, neutralize (if applicable), and clean, while protecting all personnel.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Restrict Area start->alert assess Assess Spill Size (Small vs. Large) alert->assess don_ppe Don Additional PPE: - Respirator (OV/N95) - Chem-Resistant Apron/Suit - Double Gloves assess->don_ppe Both small_spill Small Spill Procedure: 1. Cover with inert absorbent   (vermiculite, sand) 2. Collect into waste container don_ppe->small_spill Small large_spill Large Spill Procedure: 1. Evacuate Area 2. Call Emergency Response 3. Ventilate Area (if safe) don_ppe->large_spill Large decontaminate Decontaminate Area with appropriate solvent and soap & water small_spill->decontaminate end Return to Operations large_spill->end After Prof. Cleanup dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose dispose->end

Caption: Workflow for responding to a chemical spill.

Protocol 3: Decontamination and Waste Disposal

Proper disposal is paramount to ensure the safety of all personnel and to maintain environmental compliance.

  • Contaminated PPE: All disposable PPE (gloves, shoe covers, coveralls) that is contaminated with 8-methylisoquinolin-1(2H)-one must be placed in a sealed, labeled hazardous waste bag for incineration.

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous chemical waste.

  • Chemical Waste: All waste containing 8-methylisoquinolin-1(2H)-one (solid or liquid) must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant or licensed hazardous waste management company, in accordance with local, state, and federal regulations.[4][5] Do not pour chemical waste down the drain.[15]

PPE Selection Logic

The choice of PPE is not arbitrary; it is a direct function of the identified hazards and the specific tasks being performed. This diagram illustrates the decision-making process.

PPE_Selection_Logic hazard Hazard Identification (Skin, Eye, Resp. Irritation) task Task-Based Risk Assessment hazard->task weighing Task: Weighing Solid task->weighing Low Dust solution Task: Handling Solution task->solution Splash Risk spill Task: Spill Cleanup task->spill High Exposure Risk ppe_weighing PPE: - Fume Hood - Goggles - Ketone Gloves - Lab Coat weighing->ppe_weighing ppe_solution PPE: - Fume Hood - Goggles + Face Shield - Ketone Gloves - Chem-Resistant Apron solution->ppe_solution ppe_spill PPE: - Respirator (OV/N95) - Goggles + Face Shield - Heavy-Duty Gloves - Coveralls spill->ppe_spill

Caption: Logic for selecting appropriate PPE based on the task.

By adhering to these scientifically-grounded protocols, you build a culture of safety that protects not only you but also your colleagues and your research. Trust in these procedures is trust in your own well-being and the integrity of your work.

References

  • Chemsrc. (2025, September 20). 8-methyl-2H-isoquinolin-1-one. Available at: [Link]

  • National Toxicology Program (NTP). (2001, October 24). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Available at: [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Available at: [Link]

  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved February 27, 2026, from [Link]

  • Polyco. (n.d.). Ketochem 33cm Lightweight Ketone Resistant Glove. Retrieved February 27, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 6-Methylisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available at: [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances. Available at: [Link]

  • Semantic Scholar. (n.d.). Autooxidation and rearrangement reactions of isoquinolinone derivatives. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved February 27, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved February 27, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methylisoquinolin-1(2H)-one
Reactant of Route 2
8-methylisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.